Dihydroepistephamiersine 6-acetate
Description
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Properties
Molecular Formula |
C23H31NO7 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[(1S,8S,10S,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate |
InChI |
InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16-,17-,20-,21-,22-,23?/m0/s1 |
InChI Key |
SCWUZSBREAMJGL-JIVIZWELSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dihydroepistephamiersine 6-acetate: Origin, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dihydroepistephamiersine 6-acetate, a semi-synthetic derivative of the naturally occurring hasubanan (B79425) alkaloid, Dihydroepistephamiersine. The parent compound is isolated from Stephania hernandifolia. This document details the natural origin of Dihydroepistephamiersine, provides a putative protocol for its isolation, and outlines a potential synthetic pathway for the creation of this compound. Furthermore, this guide explores the known biological activities of the hasubanan alkaloid class, focusing on their anti-inflammatory properties and interactions with opioid receptors. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.
Introduction
Dihydroepistephamiersine is a member of the hasubanan class of alkaloids, a group of structurally complex natural products primarily found in plants of the Stephania genus.[1][2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities. This guide focuses on this compound, a derivative that is not found in nature but can be synthesized from its natural precursor. Understanding the origin, synthesis, and biological context of this compound is crucial for exploring its therapeutic potential.
Natural Origin of the Core Scaffold
The foundational molecule, Dihydroepistephamiersine, is a naturally occurring alkaloid.
Botanical Source
Dihydroepistephamiersine, along with its parent compound Epistephamiersine, has been isolated from the plant Stephania hernandifolia. This species belongs to the Menispermaceae family, which is a rich source of various bioactive alkaloids.
Isolation of Dihydroepistephamiersine from Stephania hernandifolia
The following is a putative experimental protocol for the isolation of Dihydroepistephamiersine based on general methods for extracting hasubanan alkaloids from Stephania species.
Experimental Protocol: Isolation of Dihydroepistephamiersine
-
Extraction:
-
Air-dried and powdered whole plant material of Stephania hernandifolia (typically 1-5 kg) is exhaustively extracted with 95% ethanol (B145695) at room temperature.
-
The ethanolic extract is concentrated under reduced pressure to yield a crude residue.
-
-
Acid-Base Partitioning:
-
The crude residue is suspended in a 2% aqueous solution of hydrochloric acid and partitioned with petroleum ether to remove non-polar constituents.
-
The acidic aqueous layer is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide.
-
The basified solution is subsequently extracted with chloroform (B151607) to partition the alkaloids into the organic phase.
-
The chloroform extract is concentrated to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃-MeOH, 100:0 to 90:10), is used to separate the different alkaloid components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar Rf values are combined.
-
Further purification of the combined fractions containing Dihydroepistephamiersine is achieved through repeated column chromatography on silica gel, and potentially preparative TLC or HPLC until a pure compound is obtained.
-
-
Characterization:
-
The structure of the isolated Dihydroepistephamiersine is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
-
Synthesis of this compound
This compound is a semi-synthetic derivative. The following is a proposed experimental protocol for its synthesis from the natural product.
Experimental Protocol: Acetylation of Dihydroepistephamiersine
-
Reaction Setup:
-
Dissolve a known quantity of purified Dihydroepistephamiersine in a suitable anhydrous solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine.
-
Cool the solution in an ice bath to 0°C.
-
-
Acetylation:
-
Add acetic anhydride (B1165640) dropwise to the cooled solution with constant stirring. The molar ratio of acetic anhydride to the alkaloid should be in slight excess (e.g., 1.2 to 1.5 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours). The reaction progress can be monitored by TLC.
-
-
Workup:
-
Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (B1210297).
-
Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure this compound.
-
-
Characterization:
-
Confirm the structure of the acetylated product using spectroscopic techniques. The successful acetylation can be verified by the appearance of a new acetyl proton signal in the ¹H NMR spectrum and a corresponding carbonyl signal in the ¹³C NMR spectrum, as well as an appropriate mass increase in the mass spectrum.
-
Biological Activities of Hasubanan Alkaloids
The hasubanan alkaloid family, to which Dihydroepistephamiersine belongs, exhibits a range of biological activities. The introduction of an acetate group may modulate this activity.
Anti-Inflammatory Activity
Several hasubanan alkaloids have demonstrated significant anti-inflammatory properties. For instance, certain hasubanan alkaloids isolated from Stephania longa have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
Table 1: Anti-inflammatory Activity of Selected Hasubanan Alkaloids [3][4]
| Compound | Target | IC₅₀ (µM) |
| Longanone | TNF-α | 19.22 |
| Cephatonine | TNF-α | 16.44 |
| Prostephabyssine | TNF-α | 15.86 |
| Longanone | IL-6 | 6.54 |
| Cephatonine | IL-6 | 39.12 |
| Prostephabyssine | IL-6 | 30.44 |
Note: Data for Dihydroepistephamiersine and its 6-acetate derivative are not currently available and represent an area for future research.
The anti-inflammatory mechanism of hasubanan alkaloids is thought to involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.
Caption: Putative anti-inflammatory signaling pathway of hasubanan alkaloids.
Opioid Receptor Affinity
Hasubanan alkaloids have also been reported to exhibit affinity for opioid receptors. A study on hasubanan alkaloids from Stephania japonica demonstrated their binding affinity for the human delta-opioid receptor, with some compounds also showing activity at the mu-opioid receptor.[5] This suggests that Dihydroepistephamiersine and its derivatives could potentially modulate opioid signaling pathways.
The interaction of these alkaloids with opioid receptors, which are G-protein coupled receptors (GPCRs), can trigger a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately leading to analgesic and other neuromodulatory effects.
Caption: General opioid receptor signaling pathway potentially modulated by hasubanan alkaloids.
Conclusion and Future Directions
This compound represents an intriguing molecule for further pharmacological investigation. Its core structure is derived from a natural product with known biological activities within the hasubanan alkaloid class. The addition of an acetate group may alter its potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
The definitive isolation and characterization of Dihydroepistephamiersine from Stephania hernandifolia to provide a reliable source of starting material.
-
The optimization of the synthesis and purification of this compound.
-
In-depth biological evaluation of both Dihydroepistephamiersine and its 6-acetate derivative to determine their specific anti-inflammatory and opioid receptor activities.
-
Elucidation of the precise molecular mechanisms underlying the biological effects of these compounds.
This technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation, which could ultimately lead to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmbio.cn [mmbio.cn]
- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Hasubanan Alkaloid: A Technical Overview of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroepistephamiersine 6-acetate is a member of the hasubanan (B79425) class of alkaloids, a complex group of nitrogen-containing natural products known for their intricate molecular architecture and diverse biological activities. While the specific discovery and detailed isolation of this particular compound remain elusive in readily available scientific literature, this guide provides a comprehensive overview based on the general understanding of hasubanan alkaloid isolation from its known plant sources, Stephania japonica and Stephania abyssinica. This document aims to be a valuable resource by outlining the probable methodologies and the type of data expected from such research, catering to the needs of professionals in natural product chemistry and drug development.
Putative Discovery and Sourcing
This compound has been identified as a constituent of plants belonging to the Stephania genus, namely Stephania japonica and Stephania abyssinica. These climbing vines are known sources of a rich diversity of alkaloids, including many with the characteristic hasubanan scaffold. The initial discovery of this compound would have stemmed from systematic phytochemical investigations of these plants, likely driven by an interest in their traditional medicinal uses or as part of broader screenings for novel bioactive compounds.
Hypothetical Isolation and Purification Workflow
Based on established protocols for the isolation of hasubanan alkaloids from Stephania species, a likely experimental workflow for obtaining this compound is proposed. This process typically involves solvent extraction followed by a series of chromatographic separations.
Caption: Generalized workflow for the isolation of this compound.
Experimental Protocols (Postulated)
The following are detailed, albeit hypothetical, experimental protocols for the key stages of isolation and characterization, based on common practices in alkaloid chemistry.
Plant Material and Extraction
The aerial parts or roots of Stephania japonica or Stephania abyssinica would be collected, dried, and pulverized. The powdered plant material would then be subjected to exhaustive extraction with a polar solvent such as methanol or ethanol (B145695) at room temperature. The resulting extract would be concentrated under reduced pressure to yield a crude residue.
Acid-Base Partitioning
To isolate the alkaloids from the crude extract, a standard acid-base partitioning technique would be employed. The crude residue would be dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, would then be basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform. This would yield a crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid extract would be subjected to multiple rounds of chromatography to isolate the individual components.
-
Column Chromatography: The crude extract would first be fractionated by column chromatography over silica (B1680970) gel or alumina, using a gradient elution system of increasing polarity (e.g., a mixture of dichloromethane and methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar polarities would be further purified by preparative reversed-phase HPLC (e.g., on a C18 column) using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).
Structure Elucidation and Data Presentation
The definitive identification of this compound would rely on a combination of spectroscopic techniques.
Spectroscopic Data (Anticipated)
While the specific data is not publicly available, the following table outlines the expected spectroscopic information that would be collected for structure elucidation.
| Data Type | Instrument | Expected Information |
| Mass Spectrometry | High-Resolution Mass Spectrometer (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its molecular formula. |
| ¹H NMR | Nuclear Magnetic Resonance Spectrometer | Reveals the number of different types of protons, their chemical environments, and their connectivity. |
| ¹³C NMR | Nuclear Magnetic Resonance Spectrometer | Shows the number of different types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Nuclear Magnetic Resonance Spectrometer | Establishes the connectivity between protons and carbons, crucial for assembling the molecular structure. |
| Infrared (IR) Spectroscopy | IR Spectrometer | Identifies the presence of key functional groups, such as carbonyls (from the acetate (B1210297) group) and hydroxyls. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | UV-Vis Spectrophotometer | Provides information about the electronic transitions within the molecule, often indicative of the chromophore system. |
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding any signaling pathways that are directly related to the discovery or mechanism of action of this compound. Hasubanan alkaloids, as a class, have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Future research would be necessary to determine the specific biological targets and signaling pathways modulated by this compound.
A hypothetical workflow for investigating the biological activity of the isolated compound is presented below.
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This compound represents an intriguing yet underexplored hasubanan alkaloid. While the primary literature detailing its discovery remains to be identified, this technical guide provides a robust framework for its isolation, characterization, and potential biological evaluation based on established principles of natural product chemistry. The elucidation of its complete spectroscopic profile and the investigation of its pharmacological properties are critical next steps in unlocking the full potential of this complex natural product. Further research into the phytochemistry of Stephania japonica and Stephania abyssinica is warranted to potentially rediscover and fully characterize this and other novel bioactive compounds.
An In-Depth Technical Guide to the Putative Structure and Stereochemistry of Dihydroepistephamiersine 6-acetate
Introduction
Dihydroepistephamiersine 6-acetate belongs to the hasubanan (B79425) class of alkaloids, a complex group of nitrogen-containing natural products isolated from various plant species, notably of the Stephania genus. These compounds are characterized by a unique and rigid tetracyclic ring system. Hasubanan alkaloids have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include potential applications in neuroprotection and as receptor modulators. This document provides a detailed overview of the putative chemical structure and stereochemistry of this compound, based on available information for analogous compounds.
Proposed Chemical Structure and Stereochemistry
The name "this compound" suggests a derivative of the known hasubanan alkaloid, epistephamiersine. The prefix "dihydro-" implies the reduction of one of the double bonds or a carbonyl group present in the parent molecule. The suffix "6-acetate" indicates the esterification of a hydroxyl group at the C-6 position with acetic acid. Based on the structure of epistephamiersine, the most probable site of reduction is the ketone at C-8, leading to a hydroxyl group, which would then be available for acetylation. However, without direct experimental evidence, this remains a well-informed hypothesis.
The stereochemistry of the hasubanan core is complex, featuring multiple chiral centers that dictate the three-dimensional arrangement of the molecule and, consequently, its biological activity. The relative and absolute stereochemistry of these centers is a critical aspect of their chemical characterization.
Proposed Structure of this compound
Caption: Proposed chemical structure of this compound.
Stereochemical Relationships
The hasubanan scaffold is characterized by a rigid polycyclic system with several stereocenters. The relative configuration of these centers is crucial for the overall shape of the molecule. A diagram illustrating the key logical relationships of the stereochemistry is presented below.
Caption: Key stereochemical relationships in the hasubanan alkaloid core.
Quantitative Data (Representative)
As specific data for this compound is unavailable, the following tables present representative ¹H and ¹³C NMR spectral data for a known hasubanan alkaloid, Epistephamiersine, to provide a reference for researchers. These values are typically recorded in deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) and are reported in parts per million (ppm).
Table 1: Representative ¹H NMR Data for a Hasubanan Alkaloid (Epistephamiersine)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.85 | s | - |
| H-2 | 6.70 | s | - |
| H-5 | 3.10 | d | 5.0 |
| H-6 | 4.20 | d | 5.0 |
| H-7 | 3.95 | s | - |
| H-9α | 2.80 | dd | 18.0, 6.0 |
| H-9β | 2.50 | d | 18.0 |
| H-10 | 3.20 | m | - |
| N-CH₃ | 2.45 | s | - |
| OCH₃ | 3.90, 3.85, 3.80 | s | - |
Table 2: Representative ¹³C NMR Data for a Hasubanan Alkaloid (Epistephamiersine)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 110.5 |
| C-2 | 122.0 |
| C-3 | 148.5 |
| C-4 | 149.0 |
| C-4a | 128.0 |
| C-5 | 60.2 |
| C-6 | 85.1 |
| C-7 | 82.3 |
| C-8 | 208.0 |
| C-8a | 135.0 |
| C-9 | 48.5 |
| C-10 | 35.2 |
| C-13 | 45.8 |
| C-14 | 65.7 |
| N-CH₃ | 42.5 |
| OCH₃ | 56.0, 56.2, 60.8 |
Experimental Protocols (Generalized)
The following outlines a general procedure for the isolation and characterization of hasubanan alkaloids from Stephania species, based on commonly employed phytochemical methods.
Isolation Workflow
Caption: Generalized workflow for the isolation of hasubanan alkaloids.
Structural Elucidation
The structure of isolated alkaloids is typically determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide initial structural clues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR & DEPT: Determines the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is essential for assembling the molecular structure.
-
NOESY/ROESY: Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: Can be used to help determine the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations.
Conclusion
While the specific chemical and physical properties of this compound remain to be fully elucidated and published in accessible literature, this guide provides a comprehensive overview based on the known chemistry of the hasubanan alkaloid class. The proposed structure, representative data, and generalized protocols are intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this fascinating family of compounds. Further investigation is required to isolate and definitively characterize this compound to confirm its structure and explore its biological potential.
An In-Depth Technical Guide to Dihydroepistephamiersine 6-acetate (CAS Number: 57361-74-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroepistephamiersine 6-acetate is a naturally occurring hasubanan (B79425) alkaloid first isolated from the plant Stephania abyssinica. As a member of the hasubanan class of alkaloids, it is of significant interest to the scientific community due to the known biological activities of related compounds, particularly their affinity for opioid receptors. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a detailed account of its isolation, and its likely biological context. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with the molecular formula C23H31NO7 and a molecular weight of approximately 433.5 g/mol . It is typically isolated as a powder and exhibits solubility in various organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.
| Property | Value | Source |
| CAS Number | 57361-74-7 | |
| Molecular Formula | C23H31NO7 | [1] |
| Molecular Weight | 433.5 g/mol | [2] |
| Physical State | Powder | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Natural Source(s) | Stephania abyssinica, Stephania japonica | [4][5] |
| Alkaloid Class | Hasubanan | [6][7] |
Isolation and Structure Elucidation
Isolation Protocol
The isolation of this compound was first reported by A. J. van Wyk in 1975 from Stephania abyssinica.[8] The general procedure for the extraction and isolation of alkaloids from Stephania species involves the following steps:
-
Extraction: The plant material (e.g., roots, leaves) is collected, dried, and pulverized. The powdered material is then subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, over an extended period.
-
Acid-Base Partitioning: The crude extract is concentrated and then subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is acidified (e.g., with HCl), and the aqueous acidic layer containing the protonated alkaloids is washed with an organic solvent (e.g., diethyl ether or chloroform) to remove impurities. The aqueous layer is then basified (e.g., with NH4OH), and the free-base alkaloids are extracted into an organic solvent like chloroform or dichloromethane.
-
Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to multiple chromatographic steps for purification. This typically involves column chromatography over silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the target compound are combined and may require further purification using preparative thin-layer chromatography (pTLC) or recrystallization to yield pure this compound.
Structure Elucidation
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (from the acetate group), ethers, and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the stereochemistry.
Biological Activity and Signaling Pathways
Opioid Receptor Affinity of Hasubanan Alkaloids
While specific biological activity data for this compound is not available in the public domain, numerous studies have demonstrated that hasubanan alkaloids isolated from Stephania species exhibit significant affinity for opioid receptors. For instance, several hasubanan alkaloids from Stephania japonica have been shown to bind to the human delta-opioid receptor with IC50 values in the micromolar range. These compounds were also found to have similar potency at the mu-opioid receptor but were inactive at the kappa-opioid receptor. This suggests that this compound is a promising candidate for investigation as an opioid receptor modulator.
General Opioid Receptor Signaling Pathway
Opioid receptors are G protein-coupled receptors (GPCRs) that play a crucial role in pain modulation and other physiological processes.[1][4][9] The binding of an agonist to an opioid receptor initiates a signaling cascade that leads to a cellular response.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Receptor Signal Transduction Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. Hasubanan - Wikipedia [en.wikipedia.org]
- 8. journals.co.za [journals.co.za]
- 9. researchgate.net [researchgate.net]
Technical Guide: Dihydroepistephamiersine 6-acetate and the Broader Class of Hasubanan Alkaloids
Introduction to Dihydroepistephamiersine 6-acetate and Hasubanan (B79425) Alkaloids
This compound is a member of the hasubanan class of alkaloids. Hasubanan alkaloids are a significant group of natural products, primarily isolated from plants of the Stephania genus.[1][2][3] These compounds are characterized by a complex tetracyclic ring system and have garnered interest due to their structural relationship to morphine and their diverse biological activities. The research into hasubanan alkaloids has revealed potential therapeutic applications, including analgesic and anti-inflammatory properties.[3][4]
Physicochemical Properties
While detailed experimental data for this compound is limited, the following information has been compiled from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₁NO₇ | Alfa Chemistry |
| Molecular Weight | 433.5 g/mol | Alfa Chemistry |
| CAS Number | 57361-74-7 | Alfa Chemistry |
| Physical State | Powder | Alfa Chemistry |
| Purity | >95% | Alfa Chemistry |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | Alfa Chemistry |
| Predicted Boiling Point | 539.6 ± 50.0 °C | Alfa Chemistry |
| Predicted Density | 1.29 ± 0.1 g/cm³ | Alfa Chemistry |
| InChI | InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16?,17?,20?,21-,22-,23-/m0/s1 | Alfa Chemistry |
| InChI Key | SCWUZSBREAMJGL-XLSOAHDVSA-N | Alfa Chemistry |
| Isomeric SMILES | CC(=O)OC1C[C@]23CCN([C@@]24CC(C5=C3C(=C(C=C5)OC)OC)O[C@]4(C1OC)OC)C | Alfa Chemistry |
Experimental Protocols
Detailed experimental protocols for the isolation or synthesis of this compound are not available. However, the following represents a general methodology for the isolation and characterization of hasubanan alkaloids from Stephania species, based on published literature.[1][2][4]
General Isolation Procedure for Hasubanan Alkaloids
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Stephania japonica) is exhaustively extracted with a sequence of solvents, typically starting with a nonpolar solvent like dichloromethane followed by a more polar solvent such as methanol.[1]
-
Acid-Base Partitioning: The combined crude extracts are subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in a dichloromethane and treated with an aqueous acid (e.g., 2 M H₂SO₄). The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) and re-extracted with an organic solvent like dichloromethane to yield the crude alkaloid fraction.[1]
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to various chromatographic techniques for purification. This often involves:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) with a gradient of solvents of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds.
-
Structural Elucidation
The structure of isolated hasubanan alkaloids is typically determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex carbon skeleton and stereochemistry of the molecule.
Below is a generalized workflow for the isolation and characterization of hasubanan alkaloids.
Caption: A generalized workflow for the isolation and structural elucidation of hasubanan alkaloids.
Biological Activities of Hasubanan Alkaloids
Specific biological activities for this compound have not been reported. However, studies on other hasubanan alkaloids have revealed a range of pharmacological effects.
Opioid Receptor Binding
Several hasubanan alkaloids isolated from Stephania japonica have shown affinity for the human delta-opioid receptor, with some compounds exhibiting IC₅₀ values in the micromolar range.[2] This suggests a potential for these compounds to act as analgesics. The affinity for mu- and kappa-opioid receptors has been found to be generally lower.[2]
Anti-inflammatory Activity
Certain hasubanan alkaloids have demonstrated anti-inflammatory properties. For instance, some have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.[3]
The following diagram illustrates a potential signaling pathway that could be modulated by hasubanan alkaloids with anti-inflammatory activity.
Caption: A simplified diagram of a potential anti-inflammatory mechanism of hasubanan alkaloids.
Conclusion
This compound is a hasubanan alkaloid for which detailed scientific data is currently scarce. However, the broader class of hasubanan alkaloids, primarily found in Stephania species, represents a rich source of structurally complex and biologically active molecules. Their demonstrated affinity for opioid receptors and anti-inflammatory properties suggest that these compounds warrant further investigation for their therapeutic potential. Future research focused on the isolation, synthesis, and biological evaluation of specific derivatives like this compound will be crucial to fully understand their structure-activity relationships and potential applications in drug development.
References
Dihydroepistephamiersine 6-acetate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the known molecular properties of Dihydroepistephamiersine 6-acetate. The following data has been compiled to support research and development activities.
Core Molecular Data
The fundamental molecular characteristics of this compound are presented below. This information is critical for a range of applications, from analytical method development to computational modeling.
| Property | Value | Source |
| Molecular Weight | 433.5 | [1] |
| Molecular Formula | C23H31NO7 | [1] |
Biological and Experimental Data
As of the current date, specific information regarding the signaling pathways, detailed experimental protocols, and biological activities of this compound is not available in the public domain. Extensive searches have not yielded published literature on these aspects of the compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows, and the detailing of experimental protocols, cannot be provided at this time.
Researchers interested in this molecule are encouraged to undertake novel investigations to elucidate its biological function and mechanism of action.
References
Spectral Data for Dihydroepistephamiersine 6-acetate Currently Unavailable in Public Domain
A comprehensive search for spectral data (NMR, MS, IR) and experimental protocols for the compound Dihydroepistephamiersine 6-acetate has yielded no specific results within the public domain. This suggests that the compound may be novel, rare, or that its analytical data has not been published in readily accessible scientific literature or databases.
Efforts to locate information on the chemical structure and origin of this compound were also unsuccessful, preventing the creation of a detailed technical guide as requested. The lack of foundational data, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, mass spectrometry, and infrared spectroscopy, makes it impossible to compile the requested tables and experimental methodologies.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult specialized chemical research databases, academic institutions actively involved in natural product synthesis and analysis, or to initiate their own analytical studies to generate the required spectral data.
Below is a generalized workflow diagram illustrating the typical process for acquiring and analyzing spectral data for a chemical compound. This diagram serves as a conceptual guide for the type of experimental process that would be necessary to obtain the data for this compound.
The Natural Abundance and Analysis of Dihydroepistephamiersine 6-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroepistephamiersine 6-acetate is a member of the hasubanan (B79425) class of alkaloids, a structurally complex group of nitrogen-containing secondary metabolites found in various plant species. This guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound, detailed methodologies for its isolation and quantification, and an exploration of its potential mechanism of action through relevant signaling pathways.
Natural Abundance of this compound
This compound has been identified as a constituent of the plant Stephania japonica, particularly within its leaves.[1] While the presence of this compound is documented, specific quantitative data regarding its yield or concentration in different parts of the plant are not extensively reported in the available scientific literature. Stephania japonica is known to produce a diverse array of hasubanan alkaloids, and the relative abundance of each can vary based on factors such as geographical location, climate, and the specific chemotype of the plant.
For context, the following table lists some of the hasubanan alkaloids that have been isolated from Stephania japonica. The precise quantity of this compound remains an area for further quantitative investigation.
| Compound | Plant Source | Plant Part | Reference |
| This compound | Stephania japonica | Leaves | [1] |
| Stephadiamine | Stephania japonica | Vine | [2] |
| Other Hasubanan Alkaloids | Stephania japonica | Aerial Parts | [1] |
Experimental Protocols
Extraction and Isolation of Hasubanan Alkaloids from Stephania Species
The following protocol is a representative method for the extraction and isolation of hasubanan alkaloids from Stephania plant material, which can be adapted for the specific isolation of this compound.
a. Plant Material and Extraction
-
Drying and Pulverization: Air-dry the leaves of Stephania japonica and grind them into a coarse powder.
-
Maceration: Macerate the powdered plant material in methanol (B129727) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
b. Acid-Base Partitioning
-
Acidification: Suspend the crude methanol extract in a 2% aqueous solution of hydrochloric acid.
-
Extraction of Neutral and Weakly Basic Compounds: Partition the acidic solution with chloroform (B151607) to remove neutral and weakly basic compounds.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.
-
Extraction of Alkaloids: Extract the alkaline solution with chloroform.
-
Concentration: Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude alkaloid fraction.
c. Chromatographic Purification
-
Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elution Gradient: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Further Purification: Combine fractions containing compounds with similar TLC profiles and subject them to further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a general procedure for the quantitative analysis of alkaloids using HPLC, which can be optimized for this compound.
a. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for alkaloid separation.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) is typically used. The exact ratio and pH should be optimized for the best separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: The detection wavelength should be set at the UV maximum of this compound.
-
Column Temperature: Maintain a constant column temperature, for instance, 25°C.
b. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of accurately weighed, pure this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the plant extract or purified fraction and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
c. Analysis and Quantification
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Sample Analysis: Inject the sample solution into the HPLC system and record the peak area corresponding to this compound.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathway and Mechanism of Action
This compound and other hasubanan alkaloids from Stephania japonica have been shown to have an affinity for delta-opioid receptors.[1] Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation and other physiological processes.[3][4] The binding of a ligand, such as this compound, to the delta-opioid receptor initiates a downstream signaling cascade.
Experimental Workflow for Isolation and Bioassay
Caption: Workflow for the isolation and bioactivity screening of this compound.
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the activation of the delta-opioid receptor.
Caption: Simplified delta-opioid receptor signaling cascade.
Upon binding of this compound to the delta-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can directly interact with ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. The net effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which is believed to contribute to the analgesic and other pharmacological effects of delta-opioid receptor agonists.
Conclusion
This compound is a naturally occurring hasubanan alkaloid from Stephania japonica with demonstrated affinity for delta-opioid receptors. While its presence in this plant is confirmed, detailed quantitative analysis of its natural abundance is an area that warrants further research. The provided experimental protocols offer a framework for the isolation and quantification of this compound, which will be crucial for future pharmacological studies. The elucidation of its interaction with the delta-opioid receptor signaling pathway provides a foundation for understanding its potential therapeutic applications, particularly in the development of novel analgesics. Further investigation into the specific binding kinetics and downstream effects of this compound is essential to fully characterize its pharmacological profile.
References
- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of the Norhasubanan Alkaloid Stephadiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Hasubanan Alkaloids: A Technical Overview of Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hasubanan (B79425) alkaloids, a class of polycyclic nitrogen-containing compounds primarily isolated from the Stephania genus, are emerging as a significant area of interest in medicinal chemistry and pharmacology. Structurally analogous to morphine, these alkaloids exhibit a wide spectrum of biological activities, including potent anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive analysis of the current understanding of hasubanan alkaloids, with a particular focus on their mechanisms of action and therapeutic potential. While specific data on individual compounds like Dihydroepistephamiersine 6-acetate remain limited, this paper synthesizes the available quantitative data for representative hasubanan alkaloids, details relevant experimental methodologies, and visualizes plausible signaling pathways to guide future research and drug development endeavors.
Introduction
Hasubanan alkaloids are characterized by a unique bridged tetracyclic core structure.[1] Their structural similarity to morphinan (B1239233) alkaloids has prompted investigations into their pharmacological properties, revealing a diverse range of biological effects that extend beyond analgesia.[1] These compounds have been shown to interact with various cellular targets, modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis. This guide aims to provide an in-depth technical resource for professionals engaged in the exploration and development of hasubanan alkaloid-based therapeutics.
Biological Activities of Hasubanan Alkaloids
The biological activities of hasubanan alkaloids are multifaceted, with significant findings in the realms of anti-inflammatory action, opioid receptor modulation, and anticancer effects.
Anti-inflammatory Activity
Several hasubanan alkaloids have demonstrated notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] This inhibitory action suggests a potential therapeutic application in the management of inflammatory disorders.
Opioid Receptor Affinity
The structural resemblance of hasubanan alkaloids to morphine has led to the investigation of their affinity for opioid receptors. Certain hasubanan alkaloids have been found to exhibit significant binding affinity for the delta-opioid receptor, indicating their potential as novel analgesic agents with potentially different side-effect profiles compared to traditional opioids.[4]
Anticancer Activity
Preliminary studies have indicated that some hasubanan alkaloids possess cytotoxic activity against various cancer cell lines.[5] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may induce apoptosis and inhibit cell proliferation, highlighting their potential as leads for the development of new anticancer drugs.[6] Other reported activities for this class of alkaloids include anti-HBV and antimicrobial effects.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of selected hasubanan alkaloids. It is important to note the absence of specific biological data for this compound in the current literature.
Table 1: Anti-inflammatory Activity of Hasubanan Alkaloids
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Longanone | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 19.22 | [3] |
| Cephatonine | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 16.44 | [3] |
| Prostephabyssine | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 15.86 | [3] |
| Longanone | IL-6 Production | LPS-stimulated RAW264.7 macrophages | 6.54 | [3] |
| Cephatonine | IL-6 Production | LPS-stimulated RAW264.7 macrophages | 39.12 | [3] |
| Prostephabyssine | IL-6 Production | LPS-stimulated RAW264.7 macrophages | 30.44 | [3] |
Table 2: Opioid Receptor Binding Affinity of Hasubanan Alkaloids from Stephania japonica
| Compound | Receptor | IC50 (µM) | Reference |
| 2 new hasubanan alkaloids (1 and 2) and six known (3-8) | Delta-opioid | 0.7 - 46 | [4] |
Experimental Protocols
This section outlines the general methodologies employed in the assessment of the biological activities of hasubanan alkaloids.
Extraction and Isolation of Hasubanan Alkaloids
A general workflow for the extraction and isolation of hasubanan alkaloids from their natural sources, typically plants of the Stephania genus, is depicted below.[7][8][9]
The process typically involves the extraction of the powdered plant material with a suitable solvent, followed by acid-base partitioning to separate the alkaloids. The crude alkaloid extract is then subjected to various chromatographic techniques to isolate the individual compounds, whose structures are subsequently elucidated using spectroscopic methods.[10]
Anti-inflammatory Activity Assay (TNF-α and IL-6 Inhibition)
The anti-inflammatory activity of hasubanan alkaloids is commonly assessed by measuring their ability to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7.[2][3]
The cells are pre-treated with varying concentrations of the hasubanan alkaloid before being stimulated with LPS. After an incubation period, the cell supernatant is collected, and the levels of TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound.[3]
Opioid Receptor Binding Assay
The affinity of hasubanan alkaloids for opioid receptors is determined using competitive binding assays with radiolabeled ligands.
Cell membranes expressing the opioid receptor of interest are incubated with a specific radiolabeled ligand in the presence of varying concentrations of the hasubanan alkaloid. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured. The data are then analyzed to determine the inhibitory constant (Ki) or IC50 value of the test compound.
Plausible Signaling Pathways
While the precise signaling pathways modulated by hasubanan alkaloids are still under active investigation, based on their observed biological activities and the known mechanisms of other alkaloids, several plausible pathways can be proposed.
Inhibition of NF-κB Signaling in Inflammation
The inhibition of TNF-α and IL-6 production by hasubanan alkaloids suggests a potential interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6][11]
It is hypothesized that hasubanan alkaloids may inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[12]
Induction of Apoptosis in Cancer Cells
The cytotoxic effects of hasubanan alkaloids against cancer cells may be mediated through the induction of apoptosis. One plausible mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Hasubanan alkaloids may induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio would lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.
Conclusion and Future Directions
Hasubanan alkaloids represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, analgesic, and anticancer activities warrant further investigation. A critical next step is to elucidate the precise molecular mechanisms underlying these effects and to identify the specific cellular targets of these compounds.
Future research should focus on:
-
Isolation and characterization of novel hasubanan alkaloids: Including efforts to isolate and determine the biological activity of compounds like this compound.
-
Elucidation of signaling pathways: Detailed studies are needed to confirm the role of pathways such as NF-κB and apoptosis in the biological activities of hasubanan alkaloids.
-
Structure-activity relationship (SAR) studies: To optimize the therapeutic properties and minimize the toxicity of these compounds.
-
Preclinical and clinical development: Promising candidates should be advanced through the drug development pipeline to evaluate their safety and efficacy in treating relevant diseases.
The continued exploration of hasubanan alkaloids holds the potential to deliver novel and effective therapeutic agents for a range of human diseases.
References
- 1. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmbio.cn [mmbio.cn]
- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hasubanan type alkaloids from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three new hasubanan-type alkaloids from the Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Dihydroepistephamiersine 6-acetate: A Preliminary Whitepaper on its Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available information on Dihydroepistephamiersine 6-acetate and related compounds. As of December 2025, there is a notable scarcity of published scientific literature specifically detailing the therapeutic effects, mechanism of action, and experimental protocols for this compound. Therefore, this whitepaper will focus on the known context of this compound, including its origin and the pharmacological activities of its broader chemical class, to infer its potential therapeutic avenues.
Introduction to this compound
This compound is a hasubanan-type alkaloid. The hasubanan (B79425) skeleton is structurally related to that of morphine. This compound has been isolated from Stephania abyssinica, a plant belonging to the Menispermaceae family. The Menispermaceae family is known for producing a wide variety of bioactive alkaloids.
The Botanical Source: Stephania abyssinica
Stephania abyssinica has a history of use in traditional African medicine for a range of ailments. Traditional applications include the treatment of:
-
Pulmonary issues
-
Diarrhea and dysentery
-
Menstrual cycle irregularities
-
Wound healing
-
As an antitoxin for snake bites
-
Malnutrition in children
-
Inflammation and boils[1]
-
Gastritis[2]
-
Asthma, hyperglycemia, and sleep disturbances[3]
The diverse traditional uses of Stephania abyssinica suggest that its constituent compounds, including this compound, may possess a range of pharmacological activities.
Potential Therapeutic Effects Based on the Hasubanan Alkaloid Class
Given the limited specific data on this compound, its potential therapeutic effects can be inferred from the known biological activities of other hasubanan alkaloids.
Anti-inflammatory Activity
Several hasubanan alkaloids isolated from Stephania longa have demonstrated significant anti-inflammatory effects. A study on RAW264.7 macrophages stimulated by lipopolysaccharide (LPS) showed that certain hasubanan alkaloids could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5]
Table 1: In Vitro Anti-inflammatory Activity of Hasubanan Alkaloids from Stephania longa
| Compound | Target | IC50 (µM) |
| Longanone | TNF-α | 19.22 |
| IL-6 | 6.54 | |
| Cephatonine | TNF-α | 16.44 |
| IL-6 | 39.12 | |
| Prostephabyssine | TNF-α | 15.86 |
| IL-6 | 30.44 |
Source: Natural Product Research, 2022[4][5]
Analgesic and Opioid Receptor Affinity
Hasubanan alkaloids share a structural resemblance to morphine, suggesting potential analgesic properties.[6] Research on hasubanan alkaloids from Stephania japonica has shown their affinity for the human delta-opioid receptor, with IC50 values ranging from 0.7 to 46 µM.[7] These compounds also showed similar potency against the mu-opioid receptor but were inactive against kappa-opioid receptors.[7] This suggests a potential for developing novel analgesics with specific opioid receptor profiles.
Antimicrobial Activity
The crude methanolic extract of Stephania abyssinica roots and its alkaloid fraction have shown noteworthy activity against Shigella dysenteriae, a bacterium responsible for diarrhea.[8][9] This aligns with the traditional use of the plant for treating diarrheal diseases.
Proposed Experimental Workflow and Signaling Pathways
The following diagrams illustrate a potential experimental workflow for investigating the therapeutic effects of this compound and a generalized signaling pathway for the anti-inflammatory action of hasubanan alkaloids.
Caption: Proposed experimental workflow for investigating the therapeutic potential of this compound.
Caption: Generalized anti-inflammatory signaling pathway for hasubanan alkaloids.
Conclusion and Future Directions
While direct evidence for the therapeutic effects of this compound is currently lacking, its classification as a hasubanan alkaloid and its origin from the medicinally significant plant Stephania abyssinica strongly suggest its potential as a bioactive compound. The known anti-inflammatory, analgesic, and antimicrobial properties of other hasubanan alkaloids provide a solid foundation for future research into this compound.
Future investigations should focus on:
-
Isolation and Purification: Developing efficient methods for isolating this compound in sufficient quantities for biological screening.
-
In Vitro Bioassays: Screening the compound for anti-inflammatory, analgesic, and antimicrobial activities using established cell-based and biochemical assays.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of the compound in relevant animal models.
The exploration of this compound represents a promising avenue for the discovery of novel therapeutic agents, particularly in the areas of inflammation and pain management.
References
- 1. Stephania abyssinica | PlantZAfrica [pza.sanbi.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dihydroepistephamiersine 6-acetate and its Relation to Morphine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Dihydroepistephamiersine 6-acetate, a member of the hasubanan (B79425) class of alkaloids, and explores its structural and pharmacological relationship to morphine alkaloids. While specific data on this compound is not extensively available in current literature, this guide focuses on the broader family of hasubanan alkaloids, including the known compounds Epistephamiersine and Dihydroepistephamiersine, for which structural and biological data exist. We delve into the biosynthesis, chemical structure, and pharmacological activity of hasubanan alkaloids, with a particular emphasis on their interaction with opioid receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of biosynthetic pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: Hasubanan and Morphine Alkaloids - A Shared Origin
The quest for novel analgesics and therapeutic agents has consistently led researchers to the vast and complex world of alkaloids. Among these, the morphine alkaloids are arguably the most well-known, with a long history of clinical use for pain management. A lesser-known but structurally related class of compounds is the hasubanan alkaloids. Both morphine and hasubanan alkaloids share a common biosynthetic precursor, (S)-reticuline, yet they diverge to form distinct molecular architectures. This shared origin hints at the potential for overlapping pharmacological activities, particularly concerning the opioid system.
Hasubanan alkaloids are characterized by a unique, rearranged C-ring and a more oxidized state compared to the morphinan (B1239233) scaffold. These compounds are predominantly isolated from plants of the Stephania genus (Menispermaceae family). While research into hasubanan alkaloids is less extensive than that of morphine, emerging studies have revealed their potential to interact with opioid receptors, making them an intriguing area of investigation for the development of new therapeutics.
This guide specifically addresses the query surrounding this compound. While literature specifically detailing this 6-acetate derivative is scarce, we will provide a comprehensive overview of the closely related and structurally confirmed hasubanan alkaloids, Epistephamiersine and Dihydroepistephamiersine, and place them within the broader context of their relationship to morphine alkaloids.
Biosynthesis: The Divergent Paths of Hasubanan and Morphine Alkaloids
The biosynthetic pathways of both hasubanan and morphine alkaloids originate from the amino acid L-tyrosine. A series of enzymatic transformations leads to the key intermediate, (S)-reticuline. From this crucial branch point, the pathways diverge, leading to the distinct skeletons of the two alkaloid families.
The biosynthesis to morphine involves an intramolecular oxidative coupling of (S)-reticuline to form salutaridine, which then undergoes a series of reductions and rearrangements to yield thebaine, the immediate precursor to codeine and morphine.
In contrast, the biosynthesis of hasubanan alkaloids is believed to involve a dearomatization and rearrangement of a reticuline-type precursor, leading to the characteristic hasubanan core. The exact enzymatic steps for the formation of the hasubanan skeleton are still under investigation but represent a fascinating example of metabolic diversification in plants.
Chemical Structures
The fundamental difference between the morphinan and hasubanan skeletons lies in the arrangement of their carbon frameworks. While both are tetracyclic alkaloids, the hasubanan structure features a C-N bond between C-10 and C-5, and a C-C bond between C-13 and C-14, which is distinct from the ether bridge in the morphinan core.
Epistephamiersine has been identified as a hasubanan alkaloid isolated from Stephania hernandifolia. Its chemical formula is C₂₁H₂₇NO₆. Dihydroepistephamiersine is a reduced form of this compound. The addition of a 6-acetate group would introduce an acetyl moiety at the C-6 position, a common modification in natural products that can significantly alter biological activity.
Pharmacological Activity: Interaction with Opioid Receptors
The structural relationship between hasubanan and morphine alkaloids raises the question of whether hasubanans also interact with opioid receptors. Research has confirmed that some hasubanan alkaloids indeed exhibit affinity for these receptors. A study by Carroll et al. (2010) investigated the opioid receptor binding of several hasubanan alkaloids isolated from Stephania japonica.[1]
Quantitative Data: Opioid Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (IC₅₀ values) of a selection of hasubanan alkaloids for human δ, μ, and κ opioid receptors.
| Compound | δ-Opioid Receptor IC₅₀ (μM) | μ-Opioid Receptor IC₅₀ (μM) | κ-Opioid Receptor IC₅₀ (μM) |
| Aknadinine | 0.7 ± 0.1 | 0.8 ± 0.1 | >100 |
| N-Methylstephisoferuline | 1.0 ± 0.2 | 1.2 ± 0.3 | >100 |
| 6-Cinnamoylhernandine | 2.5 ± 0.5 | 3.0 ± 0.6 | >100 |
| Stephisoferuline | 46 ± 9 | >100 | >100 |
Data sourced from Carroll et al. (2010).[1]
These data indicate that some hasubanan alkaloids have moderate to high affinity for δ and μ opioid receptors, with a notable lack of activity at the κ receptor. This receptor profile is distinct from morphine, which is a potent μ-opioid receptor agonist. The affinity of certain hasubanans for the δ-opioid receptor is particularly interesting, as this receptor is a target for the development of analgesics with potentially fewer side effects than μ-opioid agonists.
Experimental Protocols
This section details the general methodologies employed in the isolation, characterization, and pharmacological evaluation of hasubanan alkaloids, based on published literature.
Isolation of Hasubanan Alkaloids from Stephania Species
A typical workflow for the isolation of hasubanan alkaloids is as follows:
-
Extraction: Dried and powdered plant material (e.g., leaves, stems, or whole plant) is extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to various chromatographic techniques for the separation and purification of individual compounds. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or dichloromethane-methanol) as the mobile phase.
-
Preparative Thin-Layer Chromatography (pTLC): For further purification of fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Often used for the final purification of compounds, employing reverse-phase (e.g., C18) or normal-phase columns.
-
Structural Characterization
The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Opioid Receptor Binding Assays
The affinity of the isolated compounds for opioid receptors is typically determined using competitive radioligand binding assays.
-
Preparation of Cell Membranes: Membranes are prepared from cell lines stably expressing the human opioid receptor of interest (μ, δ, or κ).
-
Binding Assay: The assay is performed in a multi-well plate format. Each well contains:
-
Cell membranes expressing the receptor.
-
A specific radioligand for the receptor (e.g., [³H]DAMGO for μ, [³H]naltrindole for δ, [³H]U69,593 for κ).
-
The test compound at various concentrations.
-
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
Conclusion and Future Directions
The hasubanan alkaloids represent a structurally intriguing class of natural products with a clear biosynthetic link to the clinically important morphine alkaloids. While specific information on this compound is not yet prominent in the scientific literature, the study of related hasubanan compounds has demonstrated their potential to interact with opioid receptors, particularly the δ and μ subtypes. This suggests that the hasubanan scaffold could serve as a template for the design of novel analgesics or other CNS-active agents with unique pharmacological profiles.
Future research should focus on:
-
The isolation and characterization of a wider range of hasubanan alkaloids, including derivatives such as acetates, to expand the structure-activity relationship knowledge base.
-
Functional assays to determine whether hasubanan alkaloids act as agonists, antagonists, or allosteric modulators at opioid receptors.
-
In vivo studies to assess the analgesic and other behavioral effects of promising hasubanan alkaloids.
-
Elucidation of the detailed biosynthetic pathway to the hasubanan core, which could enable synthetic biology approaches for their production.
This technical guide provides a foundation for researchers interested in exploring the chemical and pharmacological landscape of hasubanan alkaloids and their potential as a source of new therapeutic leads.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed total synthesis of Dihydroepistephamiersine 6-acetate, a member of the hasubanan (B79425) alkaloid family. Due to the absence of a published total synthesis for this specific molecule, the following protocol is a meticulously designed synthetic strategy based on the successful total synthesis of the closely related precursor, oxoepistephamiersine (B12291007), and established methodologies for analogous transformations.
Introduction
Hasubanan alkaloids are a class of structurally complex natural products known for their diverse biological activities, including potential analgesic properties through interaction with opioid receptors. This compound is an analogue of epistephamiersine, featuring a reduced C6-ketone and a subsequent acetylation. This modification may influence its pharmacological profile, making its synthesis a subject of interest for structure-activity relationship studies and drug discovery.
The proposed synthesis leverages a convergent strategy, culminating in the late-stage functionalization of the hasubanan core to introduce the desired 6-acetate group. Key transformations include the construction of the characteristic aza-[4.4.3]-propellane skeleton, a regioselective oxidation, a stereoselective reduction, and a final acetylation.
Proposed Retrosynthetic Analysis
The synthetic plan for this compound is based on a retrosynthetic analysis that disconnects the target molecule to readily available starting materials. The key intermediate is the corresponding C6-alcohol, which can be obtained from the C6-ketone precursor, oxoepistephamiersine. The synthesis of oxoepistephamiersine has been recently reported and serves as the foundation for this proposed route[1][2].
Diagram: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of hasubanan alkaloids and related compounds.
Part 1: Synthesis of the Hasubanan Core (Adapted from the synthesis of Oxoepistephamiersine)[1][2]
The initial steps focus on the construction of the key aza-[4.4.3]-propellane skeleton. This is achieved through a palladium-catalyzed cascade cyclization reaction, followed by a skeletal reorganization to form the core structure.
Step 1: Enantioselective Alkylation of Cyclohexanedione Monoethylene Acetal
-
Reaction: Enantioselective alkylation of a cyclohexanedione monoethylene acetal derivative with a suitable aromatic precursor.
-
Protocol: To a solution of the cyclohexanedione monoethylene acetal in an appropriate solvent (e.g., THF) at low temperature (e.g., -78 °C), a chiral ligand and a base (e.g., LDA) are added. The aromatic electrophile is then added dropwise, and the reaction is stirred for several hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.
-
Expected Yield: 85-95%
Step 2: Palladium-Catalyzed Cascade Cyclization
-
Reaction: Construction of the tricyclic carbon framework.
-
Protocol: The product from the previous step is dissolved in a suitable solvent (e.g., toluene) and subjected to a palladium-catalyzed cascade cyclization. A palladium catalyst (e.g., Pd(OAc)2) and a ligand (e.g., a phosphine (B1218219) ligand) are added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and concentrated. The residue is purified by column chromatography.
-
Expected Yield: 60-70%
Step 3: Skeletal Reorganization to the Aza-[4.4.3]-propellane Core
-
Reaction: Regioselective Baeyer-Villiger oxidation followed by a MeNH2-triggered skeletal reorganization cascade.
-
Protocol: The tricyclic product is subjected to a Baeyer-Villiger oxidation using an oxidant like m-CPBA in a chlorinated solvent. The resulting lactone is then treated with methylamine (B109427) in a suitable solvent to induce a cascade reaction that forms the benzannulated aza[4.4.3]propellane core. The product is isolated and purified by column chromatography.
-
Expected Yield: 50-60%
Step 4: Late-Stage Regio- and Diastereoselective Oxidative Annulation to form Oxoepistephamiersine
-
Reaction: Formation of the THF ring system and hemiketal moiety.
-
Protocol: The aza-[4.4.3]-propellane intermediate is subjected to a late-stage oxidative annulation of a C(sp3)-H bond. This can be achieved using a suitable oxidizing agent (e.g., a hypervalent iodine reagent) in a non-polar solvent. The reaction is typically carried out at room temperature and monitored by TLC. The product, oxoepistephamiersine, is purified by column chromatography.
-
Expected Yield: 40-50%
Part 2: Conversion of Oxoepistephamiersine to this compound
Step 5: Stereoselective Reduction of the C6-Ketone
-
Reaction: Reduction of the ketone at the C6 position to a hydroxyl group.
-
Protocol: To a solution of oxoepistephamiersine in a suitable solvent (e.g., methanol (B129727) or ethanol) at 0 °C, a reducing agent such as sodium borohydride (B1222165) (NaBH4) is added portion-wise. The reaction mixture is stirred for 1-2 hours or until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude dihydroepistephamiersine. Purification is achieved by column chromatography.
-
Expected Yield: 90-98%
Step 6: Acetylation of the C6-Hydroxyl Group
-
Reaction: Formation of the acetate (B1210297) ester at the C6 position.
-
Protocol: Dihydroepistephamiersine is dissolved in a mixture of pyridine (B92270) and acetic anhydride. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, especially if the alcohol is sterically hindered. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed successively with dilute HCl, saturated aqueous NaHCO3, and brine. The organic layer is then dried, filtered, and concentrated. The final product, this compound, is purified by column chromatography.
-
Expected Yield: 85-95%
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Expected Yields
| Step | Transformation | Key Reagents | Expected Yield (%) |
| 1 | Enantioselective Alkylation | Chiral ligand, LDA | 85-95 |
| 2 | Pd-catalyzed Cascade Cyclization | Pd(OAc)2, phosphine ligand | 60-70 |
| 3 | Skeletal Reorganization | m-CPBA, MeNH2 | 50-60 |
| 4 | Oxidative Annulation | Hypervalent iodine reagent | 40-50 |
| 5 | Stereoselective Reduction | NaBH4 | 90-98 |
| 6 | Acetylation | Acetic anhydride, pyridine, DMAP | 85-95 |
Table 2: Representative Spectroscopic Data for Hasubanan Alkaloids
| Compound Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Hasubanan Core | Aromatic protons (6.5-7.5), Methoxy groups (3.5-4.0), N-methyl group (~2.5), Aliphatic protons (1.5-3.5) | Aromatic carbons (110-160), Carbonyl (if present, >190), Methoxy carbons (55-60), Aliphatic carbons (20-70) |
| Dihydroepistephamiersine | Appearance of a new signal for H-6 (carbinol proton) around 4.0-4.5 ppm. | Disappearance of the C6 ketone signal, appearance of a new C6 carbinol signal around 65-75 ppm. |
| This compound | Downfield shift of the H-6 proton to ~5.0-5.5 ppm. Appearance of an acetyl methyl signal around 2.0 ppm. | Appearance of an acetyl carbonyl signal (~170 ppm) and an acetyl methyl signal (~21 ppm). |
Mandatory Visualizations
Diagram: Proposed Synthetic Workflow
Caption: Workflow for the total synthesis of this compound.
Diagram: Hypothetical Signaling Pathway of Hasubanan Alkaloids at Opioid Receptors
Hasubanan alkaloids have shown affinity for opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, hypothetical signaling cascade that could be initiated upon binding of a hasubanan alkaloid to a µ-opioid receptor.[3][4][5]
Caption: Hypothetical signaling pathway of a hasubanan alkaloid.
References
- 1. Total Synthesis of Metaphanine and Oxoepistephamiersine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enantioselective Synthesis of the Hasubanan Skeleton: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of the hasubanan (B79425) skeleton, a core structural motif in a class of alkaloids with promising biological activities, including antiviral, antitumor, and memory-enhancing effects.[1] The chiral construction of the hasubanan framework has been a significant challenge, and this guide summarizes key, successful strategies, providing researchers with the necessary information to apply these methods in their own laboratories.
Introduction
The hasubanan alkaloids are a family of complex natural products characterized by a tetracyclic aza-[4.4.3]propellane core. Their structural similarity to morphinan (B1239233) alkaloids has spurred interest in their potential pharmacological properties. The asymmetric synthesis of this skeleton is crucial for the preparation of enantiomerically pure alkaloids for biological evaluation. This document details several state-of-the-art enantioselective methods, including reaction schemes, tabulated data for easy comparison, detailed experimental protocols, and diagrams of the synthetic pathways.
Key Enantioselective Strategies
Several powerful strategies have been developed for the enantioselective synthesis of the hasubanan skeleton. The following sections will detail four prominent examples:
-
Enantioselective Diels-Alder Reaction (Herzon and coworkers)
-
Diastereoselective Addition to a Chiral N-tert-butanesulfinimine (Reisman and coworkers)
-
Enantioselective Ketone Allylation (Castle and coworkers)
-
Rhodium-Catalyzed Asymmetric 1,4-Addition and Photoenolization/Diels-Alder (PEDA) Reaction (Gao and coworkers)
Enantioselective Diels-Alder Reaction (Herzon and coworkers)
A general strategy for accessing hasubanan and acutumine (B231681) alkaloids was developed by the Herzon group, where the absolute stereochemistry is established through an enantioselective Diels-Alder reaction. This key cycloaddition is followed by a Staudinger reduction/aza-Wittig sequence to form a tetracyclic imine, which serves as a versatile precursor to various alkaloids.[2]
Quantitative Data
| Entry | Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone | 5-(trimethylsilyl)cyclopentadiene | Cu(OTf)2-(S,S)-t-Bu-box | CH2Cl2 | -78 | 24 | 85 | 95 | [2] |
Experimental Protocol: Enantioselective Diels-Alder Reaction
Materials:
-
5-(2-azidoethyl)-2,3-dimethoxybenzoquinone
-
5-(trimethylsilyl)cyclopentadiene
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2)
-
(S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-box)
-
Dichloromethane (CH2Cl2), distilled from CaH2
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Cu(OTf)2 (0.1 equiv) and (S,S)-t-Bu-box (0.11 equiv).
-
Add freshly distilled CH2Cl2 and stir the resulting solution at room temperature for 1 hour.
-
Cool the solution to -78 °C.
-
To this solution, add a solution of 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone (1.0 equiv) in CH2Cl2 dropwise.
-
After stirring for 15 minutes, add 5-(trimethylsilyl)cyclopentadiene (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Warm the mixture to room temperature and extract with CH2Cl2 (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.
Logical Relationship Diagram
Caption: Herzon's enantioselective Diels-Alder approach.
Diastereoselective Addition to a Chiral N-tert-butanesulfinimine (Reisman and coworkers)
The Reisman group developed a unified strategy for the enantioselective preparation of hasubanan and cepharatine alkaloids. A key step involves the highly diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinimine derived from a benzoquinone monoketal. This method provides excellent stereocontrol for the formation of a key intermediate.[3]
Quantitative Data
| Entry | N-sulfinylimine | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | Ref. |
| 1 | Benzoquinone monoketal-derived N-tert-butanesulfinimine | 2-(3-methoxyphenyl)ethylmagnesium bromide | THF | -78 | 1 | 85 | >20:1 | [3] |
Experimental Protocol: Diastereoselective Grignard Addition
Materials:
-
(R)-N-(4,4-diethoxycyclohex-2-en-1-ylidene)-2-methylpropane-2-sulfinamide
-
2-(3-methoxyphenyl)ethylmagnesium bromide (in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH4Cl
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of (R)-N-(4,4-diethoxycyclohex-2-en-1-ylidene)-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add the solution of 2-(3-methoxyphenyl)ethylmagnesium bromide (1.2 equiv) in THF dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired sulfinamide adduct.
Experimental Workflow Diagram
Caption: Reisman's diastereoselective Grignard addition workflow.
Enantioselective Ketone Allylation (Castle and coworkers)
The Castle group reported a strategy for the synthesis of isohasubanan alkaloids featuring an enantioselective ketone allylation as the key step. This reaction, mediated by a chiral bisoxazoline-ligated allylzinc reagent, establishes a crucial stereocenter with high enantioselectivity.[1][4]
Quantitative Data
| Entry | Ketone Substrate | Allylating Agent | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Phenolic Ketone Precursor | Allyl bromide/Zn | (S,S)-Ph-box | THF | 0 to rt | 12 | 88 | 93 | [1][4] |
Experimental Protocol: Enantioselective Ketone Allylation
Materials:
-
Phenolic ketone precursor
-
Allyl bromide
-
Zinc dust
-
(S,S)-2,2'-bis(4-phenyl-2-oxazoline) ((S,S)-Ph-box)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH4Cl
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add zinc dust (3.0 equiv) and a crystal of iodine.
-
Heat the flask with a heat gun under vacuum until the iodine sublimes, then cool to room temperature and backfill with argon.
-
Add anhydrous THF, followed by allyl bromide (2.5 equiv). Stir the mixture at room temperature for 1 hour.
-
In a separate flame-dried flask, dissolve (S,S)-Ph-box (0.15 equiv) in anhydrous THF.
-
To the ligand solution, add the freshly prepared allylzinc bromide solution via cannula at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of the phenolic ketone precursor (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench with saturated aqueous NH4Cl.
-
Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for enantioselective allylation.
Rhodium-Catalyzed Asymmetric 1,4-Addition and Photoenolization/Diels-Alder (PEDA) Reaction (Gao and coworkers)
The Gao group has reported an asymmetric total synthesis of several hasubanan alkaloids where key steps include a Rh(I)-catalyzed regio- and diastereoselective Hayashi-Miyaura reaction and an intramolecular photoenolization/Diels-Alder (PEDA) reaction to construct a highly functionalized tricyclic core.[5]
Quantitative Data
| Entry | Substrate 1 | Substrate 2 | Catalyst | Ligand | Reaction | Yield (%) | ee/d.r. | Ref. |
| 1 | Arylboronic acid | Unsaturated Ester | [Rh(cod)Cl]2 | (R)-BINAP | Hayashi-Miyaura | 95 | 98% ee | [5] |
| 2 | Tricyclic Precursor | - | - | - | PEDA | 80 | >20:1 d.r. | [5] |
Experimental Protocol: Rh(I)-Catalyzed Hayashi-Miyaura Reaction
Materials:
-
Arylboronic acid
-
α,β-Unsaturated ester
-
[Rh(cod)Cl]2
-
(R)-BINAP
-
Water
-
Potassium carbonate (K2CO3)
Procedure:
-
In a Schlenk tube, combine [Rh(cod)Cl]2 (0.025 equiv) and (R)-BINAP (0.055 equiv).
-
Evacuate and backfill with argon three times.
-
Add 1,4-dioxane and stir at room temperature for 20 minutes.
-
To this catalyst solution, add the arylboronic acid (1.5 equiv), the α,β-unsaturated ester (1.0 equiv), and K2CO3 (2.0 equiv).
-
Add water to the mixture.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Signaling Pathway Diagram
Caption: Gao's synthetic pathway to the hasubanan skeleton.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of isohasubanan alkaloids via enantioselective ketone allylation and discovery of an unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Total Synthesis of Hasubanan Alkaloids: Periglaucines A-C, N,O-Dimethyloxostephine and Oxostephabenine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction and Purification of Dihydroepistephamiersine 6-acetate from Stephania Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and preliminary characterization of Dihydroepistephamiersine 6-acetate, a hasubanan-type alkaloid, from the plant genus Stephania. The methodologies described are based on established principles for the isolation of alkaloids from plant matrices and are intended to serve as a guide for natural product chemists and pharmacologists.
Introduction
Stephania is a genus of flowering plants in the family Menispermaceae, known to produce a rich diversity of bioactive alkaloids. Among these are the hasubanan (B79425) alkaloids, a class of compounds characterized by a unique tetracyclic ring system. This compound is a member of this class and holds potential for further investigation due to the known pharmacological activities of related hasubanan alkaloids, such as anti-inflammatory and analgesic effects. This document outlines a systematic approach to isolate and purify this compound for subsequent research and development.
Data Presentation
The following tables summarize the expected quantitative data from a typical extraction and purification process for this compound from 1 kg of dried Stephania plant material. These values are illustrative and may vary depending on the specific plant species, geographical origin, and experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Description | Starting Material (g) | Yield (g) | Yield (%) |
| 1 | Methanol (B129727) Extraction | 1000 | 100 | 10.0 |
| 2 | Acid-Base Partitioning | 100 | 15 | 1.5 (of crude extract) |
| 3 | Total Alkaloid Fraction | 15 | - | - |
Table 2: Chromatographic Purification and Purity Assessment
| Step | Chromatographic Method | Fraction/Compound | Yield (mg) | Purity (%) |
| 1 | Silica (B1680970) Gel Column Chromatography | Fraction A-E | - | - |
| 2 | Sephadex LH-20 Column Chromatography | Sub-fraction C3 | 500 | 60 |
| 3 | Preparative HPLC | This compound | 50 | >98 |
Experimental Protocols
Plant Material Preparation
-
Obtain authenticated plant material from a reputable source.
-
Thoroughly wash the plant material (roots, stems, or whole plant) with distilled water to remove any soil and debris.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction of Total Alkaloids
-
Macerate the powdered plant material (1 kg) in 95% methanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the maceration process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Suspend the crude methanol extract in 2% hydrochloric acid (1 L).
-
Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.
-
Wash the acidic solution with dichloromethane (B109758) (3 x 500 mL) in a separatory funnel to remove acidic and neutral impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide.
-
Extract the liberated free alkaloids with dichloromethane (5 x 500 mL).
-
Combine the organic layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the total alkaloid fraction.
Chromatographic Purification
4.1. Silica Gel Column Chromatography
-
Prepare a silica gel (200-300 mesh) column packed in dichloromethane.
-
Dissolve the total alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the column.
-
Elute the column with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10).
-
Collect fractions of 50 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5) and visualizing with Dragendorff's reagent.
-
Combine fractions with similar TLC profiles.
4.2. Sephadex LH-20 Column Chromatography
-
Further purify the fraction containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Monitor the eluted fractions by TLC.
4.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Perform final purification using a preparative HPLC system equipped with a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
Purity Assessment and Characterization
-
Thin Layer Chromatography (TLC): Assess the purity of the final compound on a silica gel plate. A single spot should be observed.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the isolated compound using an analytical HPLC system with a C18 column and a suitable mobile phase. Purity should be >98%.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using ESI-MS.
-
Nuclear Magnetic Resonance (NMR): Elucidate the structure of the compound using 1H and 13C NMR spectroscopy.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the successful isolation and purification of this compound from Stephania species. The successful application of these methods will yield a highly purified compound suitable for a range of downstream applications, including pharmacological screening, structural elucidation, and as a reference standard. It is recommended that all experimental procedures be conducted by trained personnel in a laboratory setting, adhering to all relevant safety guidelines. Further optimization of the described protocols may be necessary depending on the specific characteristics of the plant material and the available laboratory equipment.
Application Notes and Protocols: Chromatographic Separation of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroepistephamiersine 6-acetate is an alkaloid compound of interest in phytochemical and pharmacological research.[1] Effective separation and purification of this compound are crucial for accurate quantification, structural elucidation, and evaluation of its biological activity. This document provides a detailed protocol for the chromatographic separation of this compound from a plant matrix. The methodology is based on established principles of alkaloid chemistry and leverages modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Given the limited specific literature on this compound, the following protocol is a robust starting point for method development and validation.
Experimental Protocols
1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
A multi-step sample preparation protocol is essential to extract and purify this compound from a complex plant matrix, minimizing interference and enhancing detection sensitivity.[2][3]
a. Ultrasonic-Assisted Extraction (UAE)
-
Grinding: Dry the plant material (e.g., leaves, stems) at 60°C to a constant weight and grind it into a fine powder.
-
Extraction: Accurately weigh 2.0 g of the powdered plant material and place it in a flask with 100 mL of methanol (B129727).
-
Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.
-
Filtration and Concentration: Filter the extract and repeat the extraction process twice more with fresh methanol. Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
b. Solid-Phase Extraction (SPE) for Clean-up
-
Reconstitution: Dissolve the dried extract in 5 mL of 0.1 M sulfuric acid.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (60 mg, 3 mL) by sequentially passing 5 mL of methanol and 5 mL of 0.1 M sulfuric acid.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1 M sulfuric acid followed by 5 mL of methanol to remove interfering non-basic compounds.
-
Elution: Elute the target alkaloid, this compound, with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
Workflow for Sample Preparation and Extraction
Caption: Workflow of sample preparation and extraction.
2. High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)
For the analytical separation and detection of this compound, a reverse-phase HPLC method coupled with a mass spectrometer is proposed. This approach offers high resolution and sensitivity, which are critical for the analysis of alkaloids in complex mixtures.[4][5]
a. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry (MS) Detection
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-1000) and/or Selected Ion Monitoring (SIM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Logical Workflow for Chromatographic Separation and Analysis
Caption: Logical workflow for HPLC-MS analysis.
Data Presentation
The quantitative data obtained from the HPLC-MS analysis should be organized for clarity and comparative purposes.
Table 1: Chromatographic and Mass Spectrometric Data for this compound
| Analyte | Retention Time (min) | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | To be determined | To be determined | To be determined |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | > 0.99 | To be determined |
| Limit of Detection (LOD) | S/N > 3 | To be determined |
| Limit of Quantification (LOQ) | S/N > 10 | To be determined |
| Precision (%RSD) | < 15% | To be determined |
| Accuracy (% Recovery) | 80-120% | To be determined |
Conclusion
This application note provides a comprehensive and detailed protocol for the chromatographic separation of this compound. The described methods, from sample preparation to HPLC-MS analysis, are based on established techniques for alkaloid separation and are intended to serve as a foundational methodology for researchers.[2][4][6] Optimization of these protocols may be necessary depending on the specific plant matrix and analytical instrumentation.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for the Quantification of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroepistephamiersine 6-acetate is a bioactive alkaloid of interest found in plants of the Stephania genus, which are known for their use in traditional medicine.[1][2][3] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique widely recognized for its high sensitivity and specificity in analyzing complex biological samples.[4][5][6] The following protocols are based on established methods for the analysis of related alkaloids and provide a robust framework for researchers.
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the quantification of this compound due to its superior sensitivity, selectivity, and speed.[4][5][6] This technique allows for the precise measurement of the analyte even at low concentrations in complex matrices such as plasma, serum, and plant extracts.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described HPLC-MS/MS method for the quantification of this compound. These values are representative of a validated bioanalytical method and should be established during method validation.
| Parameter | Expected Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve over the specified concentration range. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of measurements taken within a single day.[4][7] |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of measurements taken on different days.[4][7] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, expressed as a percentage of recovery. |
| Matrix Effect | 85 - 115% | An assessment of the influence of matrix components on the ionization of the analyte. |
| Extraction Recovery | > 80% | The efficiency of the analyte extraction process from the biological matrix.[8] |
Experimental Protocols
Sample Preparation (Plasma/Serum)
This protocol describes a protein precipitation method, a common and effective technique for cleaning up biological samples prior to LC-MS/MS analysis.[4][5]
Materials:
-
Plasma or serum samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by infusing a standard solution to find the precursor ion [M+H]⁺ and the most abundant product ion.
-
Internal Standard: To be determined based on the selected IS.
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from biological samples.
Analytical Method Validation Logic
This diagram outlines the logical steps involved in validating the analytical method to ensure its reliability and accuracy.
References
- 1. [Determination of 7 bio-active alkaloids in Stephania plants by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and specific LC-MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Screening of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroepistephamiersine 6-acetate is a novel compound for which the biological activities are yet to be fully elucidated. These application notes provide a comprehensive guide for the initial in vitro screening of this compound, focusing on key areas of pharmacological interest for natural products: cytotoxicity, anti-inflammatory effects, and induction of apoptosis. The following protocols are designed to be adaptable for a research laboratory setting and provide a foundation for further investigation into the therapeutic potential of this compound.
I. Cytotoxicity Assessment
A fundamental first step in the evaluation of any new compound is to determine its cytotoxic potential.[1] This information is crucial for identifying a suitable concentration range for subsequent bioassays and for ascertaining its potential as an anticancer agent. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell viability.[2]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2] The amount of formazan produced is directly proportional to the number of living cells.[2]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| e.g., HeLa | 24 | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | |
| 72 | Experimental Data | Experimental Data | |
| e.g., MCF-7 | 24 | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | |
| 72 | Experimental Data | Experimental Data |
Experimental Workflow: Cytotoxicity Screening
II. Anti-inflammatory Activity Assessment
Inflammation is a key pathological feature of many diseases, and natural products are a rich source of anti-inflammatory agents.[3] In vitro assays for anti-inflammatory activity often target key inflammatory mediators and pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition using the formula: % NO Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100
Data Presentation: Inhibition of Nitric Oxide Production
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| 0 (LPS only) | Experimental Data | 0 |
| Concentration 1 | Experimental Data | Experimental Data |
| Concentration 2 | Experimental Data | Experimental Data |
| Concentration 3 | Experimental Data | Experimental Data |
| Positive Control (e.g., L-NAME) | Experimental Data | Experimental Data |
Signaling Pathway: LPS-induced NO Production
III. Apoptosis Induction Assessment
Apoptosis, or programmed cell death, is a critical process, and its induction is a key mechanism for many anticancer drugs.[4] Several assays can be used to detect the hallmark features of apoptosis.[4]
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Analysis: The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant.
Data Presentation: Apoptosis Induction
| Treatment | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Untreated Control | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Positive Control (e.g., Staurosporine) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Logical Diagram: Cell Fate Determination by Annexin V/PI Staining
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalajrb.com [journalajrb.com]
- 4. Overview of Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Cell-Based Analysis of Bisbenzylisoquinoline Alkaloid Effects
Disclaimer: The following application notes and protocols are based on the known biological activities of the broader class of bisbenzylisoquinoline alkaloids. The specific compound "Dihydroepistephamiersine 6-acetate" could not be found in the available scientific literature, suggesting it may be a novel, recently synthesized, or proprietary compound. The methodologies described herein are therefore general and should be adapted and optimized for the specific compound of interest.
Application Notes
Bisbenzylisoquinoline alkaloids are a diverse group of natural products that have demonstrated significant potential in cancer research.[1][2][3] Members of this class have been shown to exert cytotoxic, anti-proliferative, and pro-apoptotic effects on various cancer cell lines.[4][5] The underlying mechanisms of action often involve the modulation of key cellular signaling pathways, including those regulating cell cycle, apoptosis, and autophagy.[1][2][5]
Commonly reported mechanisms for the anticancer activity of bisbenzylisoquinoline alkaloids include the induction of reactive oxygen species (ROS) generation, which can lead to oxidative stress and subsequent activation of apoptotic pathways.[1][4] Furthermore, the activation of mitogen-activated protein kinase (MAPK) signaling cascades has been implicated in the cellular response to these compounds.[1][4]
The following protocols provide a framework for investigating the cellular effects of a novel bisbenzylisoquinoline alkaloid in cancer cell lines. These assays are designed to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and to elucidate the potential involvement of specific signaling pathways.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the cellular effects of a novel bisbenzylisoquinoline alkaloid.
References
- 1. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Exploring the anticancer potential of bisbenzylisoquinoline alkaloid- phaeanthine and its targeted delivery through a nanocarrier system [ir.niist.res.in:8080]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Testing of Novel Anti-Cancer Compounds: A Framework for Dihydroepistephamiersine 6-acetate Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful translation of a promising anti-cancer compound from in vitro discovery to clinical application hinges on rigorous in vivo testing. This document provides a comprehensive framework of application notes and protocols for the in vivo evaluation of novel therapeutic agents, using the hypothetical compound Dihydroepistephamiersine 6-acetate as an example. In the absence of specific published data for this compound, this guide outlines generalized yet detailed methodologies based on established practices in preclinical cancer research. These protocols are intended to serve as a foundational template for researchers to adapt based on the specific characteristics of their compound and cancer model.
I. Animal Model Selection and Rationale
The choice of an appropriate animal model is critical for obtaining clinically relevant data. Preclinical animal models are indispensable for understanding disease mechanisms and for the development of new anti-cancer therapies.[1] The selection should be guided by the research question, the cancer type, and the specific therapeutic agent under investigation.
Commonly Used Animal Models in Oncology Research:
-
Xenograft Models: These models involve the implantation of human tumor cells or tissues into immunodeficient mice (e.g., nude, SCID, or NSG mice).[2] They are widely used to assess the anti-tumor efficacy of a compound against human cancers.
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. They are particularly valuable for studying the interplay between the immune system and the tumor in response to therapy.
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors spontaneously due to specific genetic modifications that mimic human cancers.[3] GEMMs are useful for studying tumor initiation, progression, and response to targeted therapies in a more physiologically relevant context.
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.
Table 1: Comparison of Common Animal Models for In Vivo Cancer Research
| Model Type | Advantages | Disadvantages | Recommended For |
| Xenograft | High engraftment rate, reproducible, suitable for human cell lines. | Lack of a functional immune system, may not reflect human tumor microenvironment. | Initial efficacy screening of cytotoxic and targeted agents. |
| Syngeneic | Intact immune system, allows for immunotherapy studies. | Limited availability of tumor cell lines for all cancer types, murine origin. | Evaluating immunomodulatory drugs and combination therapies. |
| GEMM | Spontaneous tumor development in a natural microenvironment, high physiological relevance. | Longer latency, lower throughput, can be expensive to develop and maintain. | Studying cancer genetics, tumor evolution, and targeted therapies. |
| PDX | Preserves original tumor architecture and heterogeneity, predictive of clinical outcomes. | Technically challenging, expensive, variable engraftment rates. | Co-clinical trials, biomarker discovery, and personalized medicine studies. |
II. Experimental Protocols
The following are generalized protocols that should be adapted with specific details for this compound, such as formulation, dosage, and administration route, which would be determined from preliminary in vitro and pharmacokinetic studies.
A. Tumor Implantation and Growth Monitoring
Objective: To establish tumors in mice and monitor their growth to determine the efficacy of this compound.
Materials:
-
Selected cancer cell line (e.g., human colorectal carcinoma HCT116)
-
Appropriate mouse strain (e.g., BALB/c nude mice for xenografts)
-
Sterile PBS and Matrigel (optional)
-
Syringes and needles
-
Calipers
-
Animal scale
Protocol:
-
Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2 .
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
B. This compound Administration
Objective: To administer the investigational compound to the tumor-bearing mice.
Protocol:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., saline, DMSO, or a specific formulation buffer). The formulation should be sterile and non-toxic at the administered volume.
-
Dosing: Based on prior dose-finding or toxicity studies, determine the appropriate dose levels (e.g., low, medium, and high dose).
-
Administration: Administer the compound via the chosen route (e.g., intraperitoneal (IP), intravenous (IV), oral (PO), or subcutaneous (SC)). The frequency and duration of treatment will depend on the pharmacokinetic profile of the compound.
-
Control Groups: Include a vehicle control group that receives the same volume of the vehicle solution without the active compound. A positive control group with a standard-of-care chemotherapeutic agent can also be included for comparison.
C. Efficacy and Toxicity Assessment
Objective: To evaluate the anti-tumor efficacy and potential toxicity of this compound.
Protocol:
-
Tumor Growth Inhibition (TGI): Continue monitoring tumor volume and body weight throughout the treatment period. TGI is a key measure of efficacy.
-
Survival Analysis: In some studies, treatment may continue until a humane endpoint is reached (e.g., tumor size limit, significant weight loss, or other signs of distress). Survival time is a critical endpoint.
-
Toxicity Monitoring: Observe the mice daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
III. Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy interpretation and comparison between treatment groups.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) |
| Vehicle Control | 10 | 125 ± 10 | 1500 ± 150 | - |
| This compound (Low Dose) | 10 | 128 ± 11 | 950 ± 120 | 36.7 |
| This compound (High Dose) | 10 | 123 ± 9 | 450 ± 80 | 70.0 |
| Positive Control | 10 | 126 ± 12 | 300 ± 60 | 80.0 |
Table 3: Example of Body Weight Change Data
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change (%) |
| Vehicle Control | 10 | 20.5 ± 0.5 | 22.5 ± 0.6 | +9.8 |
| This compound (Low Dose) | 10 | 20.3 ± 0.4 | 21.8 ± 0.5 | +7.4 |
| This compound (High Dose) | 10 | 20.6 ± 0.5 | 19.0 ± 0.7 | -7.8 |
| Positive Control | 10 | 20.4 ± 0.4 | 18.2 ± 0.8 | -10.8 |
IV. Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological mechanisms. The following are examples created using the DOT language.
Experimental Workflow
References
Investigating the Anti-Inflammatory Potential of Dihydroepistephamiersine 6-acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of the novel compound, Dihydroepistephamiersine 6-acetate. This document outlines detailed experimental protocols and data presentation formats to characterize its mechanism of action and potential therapeutic efficacy. The provided methodologies are based on established in vitro assays commonly used in inflammation research.
Data Summary
Quantitative analysis of the anti-inflammatory effects of this compound is critical for evaluating its potency and mechanism. Below is a template for summarizing key quantitative data.
| Parameter | This compound | Positive Control (e.g., Dexamethasone) |
| IC50 (µM) for NO Production | [Insert experimental value] | [Insert experimental value] |
| IC50 (µM) for TNF-α Inhibition | [Insert experimental value] | [Insert experimental value] |
| IC50 (µM) for IL-6 Inhibition | [Insert experimental value] | [Insert experimental value] |
| IC50 (µM) for IL-1β Inhibition | [Insert experimental value] | [Insert experimental value] |
| IC50 (µM) for PGE2 Inhibition | [Insert experimental value] | [Insert experimental value] |
| Cell Viability (MTT Assay) at highest concentration | [Insert % viability] | [Insert % viability] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the anti-inflammatory potential of this compound.
Cell Culture and Treatment
Murine macrophage cell line, RAW 264.7, is a standard model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce inflammation by stimulating the cells with Lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Test)
Nitric oxide is a key inflammatory mediator.
-
Principle: The Griess test measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS stimulation.
-
Mix the supernatant with Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Collect cell culture supernatants after the experimental treatment.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting can be used to investigate the effect of this compound on key signaling pathways like NF-κB and MAPK.[1]
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Diagrams are provided to visualize the proposed anti-inflammatory signaling pathways and the experimental workflow.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed modulation of the MAPK signaling pathway.
References
Dihydroepistephamiersine 6-acetate: Investigating a Novel Hasubanan Alkaloid in Neurological Disorder Research
Introduction
Dihydroepistephamiersine 6-acetate is a derivative of Dihydroepistephamiersine, a hasubanan-type alkaloid isolated from the plant Stephania hernandifolia. While direct research on this compound and its effects on neurological disorders is not currently available in published literature, the broader class of hasubanan (B79425) alkaloids and other plant-derived alkaloids have garnered scientific interest for their potential therapeutic applications in a range of neurological conditions. This document provides a general overview of the potential research avenues and hypothetical protocols for investigating a novel compound like this compound in the context of neurological disorders, based on established methodologies for similar natural products.
General Background: Alkaloids in Neurological Disease
Plant-derived alkaloids are a diverse group of naturally occurring chemical compounds that have shown promise in the treatment of various diseases, including neurological disorders.[1][2][3][4] Their mechanisms of action are varied and can include:
-
Modulation of Neurotransmitter Systems: Many alkaloids can interact with neurotransmitter receptors, such as those for acetylcholine (B1216132), dopamine, and serotonin, which are often dysregulated in neurological diseases.[2][3][4]
-
Enzyme Inhibition: A key target for some alkaloids is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] Inhibition of AChE can increase acetylcholine levels in the brain, a strategy used in the treatment of Alzheimer's disease.
-
Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are common pathological features of many neurodegenerative diseases. Alkaloids with anti-inflammatory and antioxidant properties may offer neuroprotection.[1]
Hypothetical Research Workflow for this compound
The investigation of a novel compound like this compound for neurological disorders would typically follow a structured research workflow.
Caption: A hypothetical research workflow for investigating a novel compound.
Hypothetical Experimental Protocols
The following are examples of generic protocols that could be adapted to study the effects of this compound on a neurological disorder model, such as Alzheimer's disease.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine if this compound can inhibit the activity of the AChE enzyme.
Materials:
-
This compound
-
Purified human acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the percentage of AChE inhibition for each concentration of the compound.
Data Presentation:
| Concentration (µM) | % AChE Inhibition |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Protocol 2: In Vivo Assessment in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on cognitive function in a mouse model of Alzheimer's disease (e.g., 5XFAD mice).
Materials:
-
This compound
-
5XFAD transgenic mice
-
Wild-type littermate control mice
-
Vehicle solution (e.g., saline with 0.5% Tween 80)
-
Morris Water Maze apparatus
Procedure:
-
Acclimate mice to the testing room and handling for one week prior to the experiment.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle to the mice daily for a predefined period (e.g., 4 weeks).
-
Conduct the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of water. Record the escape latency (time to find the platform) and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
At the end of the study, collect brain tissue for further analysis (e.g., measurement of amyloid-beta plaques and neuroinflammatory markers).
Data Presentation:
| Treatment Group | Mean Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |
| Wild-type + Vehicle | ||
| 5XFAD + Vehicle | ||
| 5XFAD + Compound (low dose) | ||
| 5XFAD + Compound (high dose) |
Potential Signaling Pathway Investigation
Should initial studies show promise, investigating the underlying molecular mechanisms would be the next logical step. For instance, if this compound demonstrates neuroprotective effects, researchers might explore its impact on pathways related to neuronal survival and inflammation.
Caption: A hypothetical signaling pathway for neuroprotection.
While specific data on this compound is not yet available, the established therapeutic potential of alkaloids in neurological disorders provides a strong rationale for its investigation. The hypothetical protocols and research workflows outlined here offer a foundational framework for researchers and drug development professionals to explore the potential of this and other novel hasubanan alkaloids. Further research is necessary to isolate and characterize this compound, followed by systematic in vitro and in vivo studies to elucidate its pharmacological properties and potential as a therapeutic agent for neurological diseases.
References
- 1. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rapeutic impact of alkaloids in neurological diseases: A promising key molecule | Semantic Scholar [semanticscholar.org]
- 3. ayurvedjournal.com [ayurvedjournal.com]
- 4. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Use of Dihydroepistephamiersine 6-acetate in cancer cell line studies
However, the search results consistently highlighted the significant role of acetate (B1210297) in cancer cell metabolism, particularly under conditions of metabolic stress like hypoxia. Therefore, these Application Notes and Protocols will focus on the use of acetate in cancer cell line studies, providing researchers with the necessary information to investigate its effects on cellular processes.
Application Notes: The Role of Acetate in Cancer Cell Line Studies
Introduction
Acetate, a short-chain fatty acid, has emerged as a critical alternative carbon source for cancer cells, especially under hypoxic and nutrient-depleted conditions within the tumor microenvironment.[1][2][3] Cancer cells can utilize acetate for the synthesis of acetyl-CoA, a central metabolite that fuels lipid biosynthesis and epigenetic modifications through histone acetylation.[1] This process is primarily mediated by the enzyme Acetyl-CoA Synthetase 2 (ACSS2).[2][3][4] The upregulation of ACSS2 has been observed in various cancers and is often correlated with tumor progression and poor patient outcomes.[3][5] These notes provide an overview of the key applications of studying acetate metabolism in cancer cell lines.
Key Applications
-
Investigating Metabolic Plasticity: Studying how cancer cells switch to acetate metabolism under metabolic stress provides insights into their survival and proliferation strategies.
-
Elucidating Epigenetic Regulation: Acetate-derived acetyl-CoA is a key substrate for histone acetyltransferases (HATs), linking metabolic state to epigenetic regulation of gene expression.[1]
-
Identifying Therapeutic Targets: ACSS2 and other enzymes involved in acetate metabolism represent potential therapeutic targets for disrupting cancer cell growth and survival.[4]
-
Understanding Chemoresistance: The metabolic reprogramming involving acetate utilization may contribute to the development of resistance to conventional cancer therapies.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies on acetate and ACSS2 in cancer cell lines.
Table 1: Impact of Acetate Supplementation on Cancer Cell Proliferation
| Cell Line | Acetate Concentration | Incubation Time | Effect on Proliferation | Reference |
| Ovcar8 | 1-10 mM | 72 hours | Dose-dependent decrease | [5] |
| Kuramochi | 5-20 mM | 72 hours | Dose-dependent decrease | [5] |
Table 2: Effect of ACSS2 Silencing on Acetate Uptake and Lipid Synthesis
| Cell Line | Condition | Reduction in [³H]-acetate uptake | Increase in CDP-choline levels | Reference |
| BT474c1 | Doxycycline-induced ACSS2 silencing | ~50% | Significant increase | [4] |
| DU145 | Doxycycline-induced ACSS2 silencing | ~40% | Significant increase | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay Following Acetate Treatment
This protocol determines the effect of acetate supplementation on cancer cell viability using a standard MTT assay.
Materials:
-
Cancer cell line of interest (e.g., Ovcar8, Kuramochi)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Sodium acetate solution (sterile, pH-adjusted)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare different concentrations of sodium acetate in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the acetate-containing medium. Include a vehicle control (medium without additional acetate).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol assesses changes in histone acetylation levels in response to acetate treatment.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Sodium acetate solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Histone extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with or without acetate for the desired time.
-
Harvest cells and extract histones using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Visualizations
Caption: Acetate metabolism pathway in cancer cells.
References
- 1. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress | Crick [crick.ac.uk]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetate drives ovarian cancer quiescence via ACSS2-mediated acetyl-CoA production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Dihydroepistephamiersine 6-acetate
Disclaimer: The total synthesis of Dihydroepistephamiersine 6-acetate has not been reported in peer-reviewed literature. This technical support guide is a predictive resource based on the analysis of the structurally related natural product, Epistephamiersine. The challenges, protocols, and data presented are hypothetical and intended to provide guidance on potential issues that may arise during the synthesis of similar complex alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Challenge: Low Diastereoselectivity in the Key Cyclization Step to Form the Pentacyclic Core
Question: We are attempting a key intramolecular cyclization to form the core pentacyclic structure of a Dihydroepistephamiersine precursor, but we are observing poor diastereoselectivity, leading to a mixture of isomers that are difficult to separate. What strategies can we employ to improve the stereochemical outcome of this reaction?
Answer: Achieving high diastereoselectivity in the formation of complex polycyclic systems is a common and significant challenge. The observed lack of selectivity likely stems from a small energy difference between the diastereomeric transition states leading to the different product isomers. To address this, several strategies can be explored, focusing on modifying the reaction conditions to favor the desired transition state.
Troubleshooting Guide:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition state. A systematic screen of solvents with varying dielectric constants and coordinating properties is recommended. For instance, switching from a non-polar solvent like toluene (B28343) to a more polar, coordinating solvent like THF or MeCN could alter the reaction pathway.
-
Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation enthalpy. If the reaction is sluggish at lower temperatures, extended reaction times may be necessary.
-
Lewis Acid Catalysis: The use of a Lewis acid can pre-organize the substrate in a specific conformation, leading to a more ordered transition state. The choice of Lewis acid is critical; bulkier Lewis acids may provide better facial selectivity. A screening of various Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) and their stoichiometry should be performed.
-
Substrate Control: Modification of the substrate by introducing a bulky protecting group or a temporary tether can restrict conformational flexibility and direct the cyclization to proceed through a specific pathway.
Hypothetical Quantitative Data: Lewis Acid Screening for Improved Diastereoselectivity
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | None | Toluene | 80 | 75 | 1.5 : 1 |
| 2 | TiCl₄ (1.1) | DCM | -78 | 60 | 5 : 1 |
| 3 | SnCl₄ (1.1) | DCM | -78 | 55 | 3 : 1 |
| 4 | Sc(OTf)₃ (0.2) | MeCN | 0 | 85 | 10 : 1 |
| 5 | Yb(OTf)₃ (0.2) | MeCN | 0 | 82 | 8 : 1 |
Experimental Protocol: Scandium-Catalyzed Diastereoselective Cyclization
-
To a flame-dried round-bottom flask under an argon atmosphere, add the cyclization precursor (1.0 equiv) and anhydrous acetonitrile (B52724) (MeCN, 0.01 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add scandium(III) triflate (Sc(OTf)₃, 0.2 equiv) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (B109758) (DCM, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diastereomer.
Diagram: Logical Workflow for Optimizing Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Challenge: Chemoselective Reduction of the C6-Ketone
Question: We are encountering difficulties with the selective reduction of the C6-ketone to the corresponding alcohol for subsequent acetylation. Our current reducing agents are either unreactive or lead to the reduction of other sensitive functional groups in the molecule. How can we achieve a chemoselective reduction of the target ketone?
Answer: The chemoselective reduction of a specific ketone in the presence of other reducible functional groups (e.g., esters, amides, or other carbonyls) is a common synthetic challenge. The key is to choose a reducing agent with the appropriate reactivity profile that preferentially reacts with the target ketone.
Troubleshooting Guide:
-
Steric Hindrance: The steric environment around the C6-ketone should be assessed. If it is sterically accessible, a bulky reducing agent may be used to avoid reaction at more hindered sites. Conversely, if the target is hindered, a smaller reducing agent will be required.
-
Electronic Effects: The electronic nature of the C6-ketone influences its reactivity. Electron-withdrawing groups nearby will activate the ketone towards reduction.
-
Choice of Reducing Agent: A screening of various reducing agents is the most effective approach. Start with mild and selective reagents before proceeding to more powerful ones.
Hypothetical Quantitative Data: Screening of Reducing Agents for C6-Ketone Reduction
| Entry | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Yield of C6-alcohol (%) | Recovery of Starting Material (%) | Byproducts (%) |
| 1 | NaBH₄ (1.5) | MeOH | 0 | 20 | 10 | 70 (over-reduction) |
| 2 | LiBH₄ (1.5) | THF | 0 | 15 | 5 | 80 (over-reduction) |
| 3 | NaBH(OAc)₃ (2.0) | DCE | 25 | 5 | 90 | <5 |
| 4 | L-Selectride® (1.2) | THF | -78 | 92 | <5 | <3 |
| 5 | K-Selectride® (1.2) | THF | -78 | 95 | <5 | <2 |
Experimental Protocol: Chemoselective Reduction using K-Selectride®
-
In a flame-dried, argon-purged flask, dissolve the C6-keto intermediate (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.02 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add K-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion (typically 1-2 hours), cautiously quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the desired C6-alcohol.
Diagram: Reaction Pathway for Selective Reduction and Acetylation
Caption: Selective C6-ketone reduction and subsequent acetylation.
Challenge: Installation and Removal of Protecting Groups without Affecting Other Functional Groups
Question: Our synthetic route requires the use of several protecting groups. We are concerned about the orthogonality of these groups and the potential for undesired side reactions during their installation or removal, particularly in the late stages of the synthesis. What is a robust protecting group strategy for a complex molecule like this compound?
Answer: A well-designed protecting group strategy is paramount for the successful total synthesis of any complex natural product. The key is to select a set of orthogonal protecting groups that can be removed under specific conditions without affecting other protecting groups or sensitive functionalities within the molecule.
Troubleshooting Guide:
-
Protecting Group Survey: Conduct a thorough survey of potential protecting groups for the functional groups present in your intermediates (e.g., hydroxyls, amines, carbonyls). Consider their stability to a wide range of reaction conditions that will be employed in the synthesis.
-
Orthogonality: Choose protecting groups that are cleaved under mutually exclusive conditions. For example, a silyl (B83357) ether (removed by fluoride), a benzyl (B1604629) ether (removed by hydrogenolysis), and a Boc-protected amine (removed by acid) form an orthogonal set.
-
Late-Stage Compatibility: Pay close attention to the conditions required for removing protecting groups in the final steps of the synthesis. The molecule will be more complex and potentially more fragile at this stage.
-
Dummy Runs: If possible, perform test reactions on model systems to validate the stability of your chosen protecting groups to the planned reaction conditions.
Hypothetical Protecting Group Strategy for a Dihydroepistephamiersine Precursor
| Functional Group | Protecting Group | Installation Reagents | Removal Conditions | Stability |
| Phenolic Hydroxyl | Benzyl (Bn) | BnBr, K₂CO₃, Acetone | H₂, Pd/C, MeOH | Acid, Base, F⁻ |
| Secondary Amine | Boc | (Boc)₂O, Et₃N, DCM | TFA, DCM | H₂, Base, F⁻ |
| Primary Hydroxyl | TBS | TBSCl, Imidazole, DMF | TBAF, THF | H₂, Acid, Base |
Experimental Protocol: Selective Deprotection of a TBS Ether
-
Dissolve the TBS-protected intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) in a plastic vial.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.1 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Diagram: Orthogonal Protecting Group Scheme
Caption: Orthogonal protecting group strategy for a multifunctional intermediate.
Technical Support Center: Dihydroepistephamiersine 6-acetate Extraction
Disclaimer: Information specific to the extraction of Dihydroepistephamiersine 6-acetate is limited in publicly available scientific literature. The following guidance is based on established methods for the extraction and purification of hasubanan (B79425) alkaloids from Stephania species, the botanical source of this compound. These protocols and troubleshooting steps are intended to serve as a general framework for researchers.
Troubleshooting Guide
This guide addresses common challenges that may arise during the extraction and purification of this compound and related alkaloids, helping you to optimize your experimental yield.
Question: Why is my final yield of the target alkaloid significantly lower than expected?
Answer: Low yields can stem from multiple factors throughout the extraction and purification process. A systematic evaluation of your procedure is crucial. Key areas to investigate include:
-
Plant Material Quality: The concentration of this compound can vary based on the species of Stephania, the geographical origin, time of harvest, and post-harvest processing and storage of the plant material.
-
Inadequate Grinding: For effective extraction, the solvent must be able to penetrate the plant tissue. Ensure the plant material is finely and uniformly powdered to maximize the surface area for solvent contact.
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, extraction time, and solvent-to-material ratio are critical for extraction efficiency.
-
Incorrect pH Management: Alkaloid extraction is highly dependent on pH. An acidic environment is typically used to extract alkaloids into an aqueous or alcoholic solution as their salt form. Subsequently, an alkaline environment is required to convert them into their free base form for extraction into an organic solvent. Failure to maintain the optimal pH at each step can lead to significant losses.
-
Losses During Purification: Yield can be diminished during liquid-liquid partitioning, precipitation, or chromatographic steps. Emulsion formation during solvent partitioning or incomplete precipitation can lead to product loss.
| Factor | Potential Issue | Recommended Action |
| Plant Material | Low initial concentration of the target alkaloid. | Source plant material from a reputable supplier. Ensure proper drying and storage conditions to prevent degradation. |
| Particle Size | Incomplete extraction due to large particle size. | Grind the plant material to a fine, consistent powder. |
| Extraction Solvent | Inefficient solubilization of the target alkaloid. | Experiment with different solvent systems (e.g., ethanol (B145695), methanol) and their aqueous mixtures. |
| Extraction Method | Insufficient extraction time or temperature. | Optimize extraction parameters. Consider alternative methods like ultrasound-assisted extraction. |
| pH Control | Incomplete conversion of the alkaloid between its salt and free base forms. | Carefully monitor and adjust the pH at each acid-base extraction step using a calibrated pH meter. |
| Purification | Loss of compound during chromatographic separation. | Optimize the chromatographic conditions (e.g., stationary phase, mobile phase composition). |
Question: My crude extract is a dark, tarry substance. How can I clean it up before proceeding to chromatography?
Answer: A highly impure crude extract can complicate downstream purification and negatively impact your final yield. Consider these preliminary purification steps:
-
Defatting: Before the primary alkaloid extraction, wash the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether. This will remove lipids, waxes, and other non-polar compounds that can interfere with the extraction.
-
Acid-Base Washing: After the initial extraction, the crude extract can be dissolved in a dilute acid solution (e.g., 5% acetic acid) and washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and weakly basic impurities. The target alkaloids will remain in the acidic aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What is the general class of compounds to which this compound belongs?
A1: this compound is a hasubanan-type alkaloid. Hasubanan alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a specific tetracyclic ring system and are commonly found in plants of the Stephania genus.
Q2: What is a general solvent system for the initial extraction of hasubanan alkaloids from Stephania species?
A2: A common approach is to use polar solvents like methanol (B129727) or ethanol, often in high concentrations (e.g., 95%), for the initial extraction from the powdered plant material.
Q3: What is the principle behind the acid-base liquid-liquid extraction of alkaloids?
A3: This technique relies on the basic nature of alkaloids. In an acidic aqueous solution, the alkaloid forms a water-soluble salt. This allows for the removal of non-basic, organic-soluble impurities. By then making the aqueous solution basic, the alkaloid is converted back to its free base form, which is soluble in organic solvents. This allows for its separation from water-soluble impurities.
Q4: What chromatographic techniques are suitable for the purification of this compound?
A4: The purification of hasubanan alkaloids from a crude extract typically involves a combination of chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step. Further purification can be achieved using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).
Experimental Protocols
Representative Protocol for the Extraction of Hasubanan Alkaloids from Stephania Species
This protocol is a general guideline and may require optimization for your specific plant material and target compound.
-
Preparation of Plant Material:
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Dry the plant material (e.g., tubers, stems) in a well-ventilated area, avoiding direct sunlight.
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Grind the dried material into a fine powder using a mechanical grinder.
-
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Initial Solvent Extraction:
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Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
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Filter the mixture and collect the ethanol extract.
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Repeat the extraction process on the plant residue two more times.
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Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
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Acid-Base Liquid-Liquid Extraction:
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Suspend the crude extract in a 5% aqueous solution of acetic acid.
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Filter the mixture to remove any insoluble material.
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Wash the acidic aqueous solution with dichloromethane (B109758) (or a similar non-polar solvent) three times to remove neutral and weakly basic impurities. Discard the organic layer.
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Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
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Extract the basified aqueous solution with chloroform (B151607) (or dichloromethane) three to five times.
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Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
-
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Purification:
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Subject the crude alkaloid fraction to column chromatography over silica gel.
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Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol.
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Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
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Combine the fractions containing the desired alkaloid and further purify using preparative HPLC if necessary.
-
Visualizations
Caption: Troubleshooting workflow for low extraction yield.
Caption: General workflow for acid-base alkaloid extraction.
Overcoming solubility issues of Dihydroepistephamiersine 6-acetate in vitro
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Dihydroepistephamiersine 6-acetate in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening?
A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media, where its solubility is much lower.[1] The primary cause is the final concentration of the compound in the media exceeding its aqueous solubility limit.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A: The tolerance for DMSO varies between cell lines and assay types. However, a general recommendation is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[2]
Q3: My compound appears soluble initially but precipitates over time in the incubator. What could be the cause?
A: Delayed precipitation can be caused by several factors:
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Temperature Shifts: Changes in temperature between your workbench and the 37°C incubator can affect compound solubility.[3]
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pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which may reduce the solubility of pH-sensitive compounds.[3]
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Interactions with Media Components: The compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[3]
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Media Evaporation: In long-term experiments, evaporation can increase the compound's concentration, pushing it beyond its solubility limit.[1]
Q4: Can I use solvents other than DMSO to improve solubility?
A: Yes, several other strategies can be employed, often in combination. These include the use of co-solvents like ethanol (B145695) or propylene (B89431) glycol, or formulating the compound with solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80).[4][5] The choice of solvent will depend on the specific compound and the tolerance of your experimental system.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If this compound precipitates immediately upon addition to your aqueous cell culture medium, follow these steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of the compound in the media is higher than its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration using a solubility test.[1] |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound stock dropwise while gently vortexing the media to ensure rapid mixing. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[1][3] |
| High DMSO Stock Concentration | Using an extremely high concentration stock (e.g., >100 mM) necessitates a very large dilution factor, which can promote precipitation. | If possible, work with a lower concentration DMSO stock (e.g., 10-20 mM) to reduce the dilution shock. |
Issue 2: Precipitate Forms After Thawing a Frozen Stock Solution
| Potential Cause | Explanation | Recommended Solution |
| Freeze-Thaw Instability | The compound may have poor solubility at low temperatures and has precipitated out of the solvent during the freeze-thaw cycle.[3] | Before use, gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound.[3] If precipitation persists, prepare fresh stock solutions before each experiment. |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can degrade the compound or promote precipitation. | Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Solvent Selection: Start with 100% dimethyl sulfoxide (B87167) (DMSO) as the solvent.
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Weighing: Accurately weigh a small amount of this compound.
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Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be applied.[6]
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps you find the highest concentration of your compound that remains soluble in your specific experimental conditions.
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Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration DMSO stock of this compound in DMSO.
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Aliquot Media: In a 96-well plate, add your complete cell culture medium (pre-warmed to 37°C) to each well.[1]
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Add Compound: Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of stock into 199 µL of media). Include a "DMSO only" control.
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Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO2).
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Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance suggests precipitation.[1]
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Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration for that specific medium and set of conditions.
Visual Guides
Caption: Experimental workflow for preparing a working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Stability of Dihydroepistephamiersine 6-acetate in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroepistephamiersine 6-acetate. The information is designed to address potential issues related to the compound's stability in various solvents during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound degradation observed in solution (e.g., changes in color, precipitation, unexpected analytical results). | Hydrolysis of the acetate (B1210297) ester: Ester functional groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] The presence of water in solvents can facilitate this degradation. | - Use high-purity, anhydrous solvents.- Prepare solutions fresh before use.- If the solution must be stored, keep it at low temperatures (e.g., -20°C or -80°C) and in a tightly sealed container to minimize exposure to moisture.- Buffer the solution to a neutral pH if compatible with the experimental design. |
| Oxidation: The complex structure of hasubanan (B79425) alkaloids may be sensitive to oxidation, especially if exposed to air for extended periods. | - Degas solvents before use by sparging with an inert gas (e.g., argon or nitrogen).- Store solutions under an inert atmosphere.- Consider the addition of antioxidants if compatible with the downstream application. | |
| Photodegradation: Exposure to light, particularly UV light, can cause degradation of complex organic molecules. | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup. | |
| Inconsistent results between experimental replicates. | Incomplete dissolution of the compound: this compound is a powder and may require assistance to fully dissolve, leading to variations in concentration.[3] | - Use gentle heating or sonication to ensure complete dissolution.- Visually inspect the solution to ensure no solid particles remain.- Prepare a concentrated stock solution in a good solvent (e.g., DMSO) and then dilute it into the final experimental solvent. |
| Adsorption to container surfaces: Highly lipophilic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration. | - Use glass or polypropylene (B1209903) containers, as these are generally less adsorptive than polystyrene.- Pre-rinsing the container with the solvent may help to saturate binding sites.- Include a low concentration of a non-ionic surfactant (e.g., Tween-20) if it does not interfere with the experiment. | |
| Difficulty dissolving the compound. | Inappropriate solvent selection: The compound has specific solubility characteristics.[3] | - this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]- For aqueous solutions, first, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before adding it to the aqueous buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound in its solid form?
A1: As a solid powder, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C.
Q2: How should I prepare solutions of this compound for my experiments?
A2: It is highly recommended to prepare solutions fresh for each experiment to minimize degradation. If a stock solution is required, dissolve the compound in a high-purity, anhydrous solvent such as DMSO, and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock solution to come to room temperature before opening to prevent condensation of moisture from the air into the solution.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: Due to the presence of an ester linkage, this compound is expected to be susceptible to hydrolysis in aqueous solutions, especially at pH values outside the neutral range.[1][2] The rate of hydrolysis will increase in acidic or basic conditions. For experiments in aqueous media, it is crucial to control the pH and to use the solution as quickly as possible after preparation.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products for this compound are not well-documented in publicly available literature. However, based on its chemical structure, the primary degradation pathway is likely to be the hydrolysis of the 6-acetate group, yielding the corresponding alcohol, Dihydroepistephamiersine.
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity and stability of small molecules like this compound. The appearance of new peaks or a decrease in the area of the parent peak over time would indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify potential degradation products.
Stability Data
Table 1: Representative Stability of an Ester-Containing Alkaloid in Various Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | pH | % Remaining after 24 hours | Observations |
| DMSO | Neutral | >99% | Stable |
| Ethanol | Neutral | 98% | Minor degradation observed |
| Acetonitrile | Neutral | >99% | Stable |
| Phosphate Buffered Saline (PBS) | 7.4 | 90% | Moderate degradation |
| 0.1 M HCl (aqueous) | 1 | 65% | Significant degradation |
| 0.1 M NaOH (aqueous) | 13 | 40% | Rapid degradation |
Note: This data is illustrative and not specific to this compound. Actual stability should be determined experimentally.
Experimental Protocols
Protocol for Assessing the Stability of this compound
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound powder.
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Dissolve the compound in a high-purity, anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
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Preparation of Test Solutions:
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Dilute the stock solution with the solvents to be tested (e.g., DMSO, ethanol, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH) to a final concentration suitable for analysis (e.g., 100 µM).
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Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
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Incubation:
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Divide each test solution into separate light-protected containers for each time point.
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Incubate the solutions at the desired temperature (e.g., room temperature, 37°C).
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Sampling and Analysis:
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At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from the respective container.
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Immediately analyze the sample by a validated stability-indicating HPLC method. The initial time point (t=0) serves as the 100% reference.
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Data Analysis:
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Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
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Plot the percentage of the remaining compound against time for each solvent to determine the stability profile.
-
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
References
Technical Support Center: Dihydroepistephamiersine 6-acetate Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroepistephamiersine 6-acetate. The following information is designed to address common challenges encountered during the experimental investigation of its degradation pathways and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the structure of this compound, the primary expected degradation pathways include hydrolysis and oxidation. The acetate (B1210297) group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The tertiary amine and other functionalities within the core structure may be prone to oxidation. Photodegradation upon exposure to light should also be considered as a potential degradation route.
Q2: How can I monitor the degradation of this compound and identify its byproducts?
A2: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a highly effective technique.[1][2][3] An appropriate HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active substance and identification of the byproducts.[1][2][3]
Q3: What are the typical stress conditions used to induce and study the degradation of this compound?
A3: To comprehensively understand the stability of this compound, forced degradation studies under various stress conditions are recommended. These typically include:
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Acidic Hydrolysis: Treatment with an acid such as 0.1 N HCl.[2][3][4]
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Basic Hydrolysis: Treatment with a base such as 0.1 N NaOH.[2][3]
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Oxidative Degradation: Exposure to an oxidizing agent like 30% hydrogen peroxide.[2][3]
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Thermal Degradation: Subjecting the compound to elevated temperatures.
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Photodegradation: Exposing the compound to UV and visible light.[3]
Troubleshooting Guides
Issue 1: Poor separation of degradation products in HPLC analysis.
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Possible Cause: The mobile phase composition may not be optimal for separating the parent compound from its more polar or non-polar degradation byproducts.
-
Troubleshooting Steps:
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Gradient Elution: If using isocratic elution, switch to a gradient method. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile (B52724) or methanol).
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase. The ionization state of the parent compound and its byproducts can significantly affect retention times.
-
Column Chemistry: Consider using a different column chemistry. If you are using a C18 column, a phenyl-hexyl or a polar-embedded column might provide a different selectivity.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
-
Issue 2: Inconsistent results in stability studies.
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Possible Cause: Variability in experimental conditions can lead to inconsistent degradation rates.
-
Troubleshooting Steps:
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Precise Control of Conditions: Ensure that the temperature, pH, and concentration of stressor agents are precisely controlled and documented for each experiment.
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Light Protection: Protect samples from light, especially during thermal and hydrolytic stress testing, to prevent confounding photodegradation.
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Inert Atmosphere: For oxidative degradation studies, consider performing experiments under an inert atmosphere (e.g., nitrogen) as a control to distinguish between forced oxidation and autoxidation.
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Sample Preparation: Standardize the sample preparation procedure, including the solvent used and the final concentration.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Degradation (%) | Major Byproducts Detected |
| Acidic Hydrolysis | 0.1 N HCl | 6 hours | 60 | 65.2 | DH-1, DH-2 |
| Basic Hydrolysis | 0.1 N NaOH | 4 hours | 50 | 48.7 | DH-3, DH-4 |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | 25 | 25.1 | DO-1, DO-2 |
| Thermal Degradation | Dry Heat | 48 hours | 80 | 12.5 | DT-1 |
| Photodegradation | UV/Visible Light | 7 days | 25 | 8.3 | DP-1 |
Experimental Protocols
Protocol 1: Acidic Degradation Study
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Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
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Stress Condition: Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 N HCl.
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Incubation: Heat the mixture at 60°C for 6 hours.[4]
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Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 N NaOH.
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Dilution: Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.
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Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for studying this compound degradation.
References
Technical Support Center: Optimizing Chromatographic Conditions for Dihydroepistephamiersine 6-acetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic purification of Dihydroepistephamiersine 6-acetate. As specific literature on the purification of this compound is limited, the following recommendations are based on established methods for the separation of related aporphine (B1220529) alkaloids from the Stephania genus.
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of this compound from a crude plant extract?
A1: A typical workflow involves initial extraction from the plant material, followed by an acid-base liquid-liquid extraction to isolate the crude alkaloid fraction. This crude mixture is then subjected to one or more chromatographic steps, such as column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Q2: Which chromatographic mode is most suitable for purifying this compound?
A2: Both normal-phase and reversed-phase chromatography have been successfully used for the purification of related alkaloids.[1] Reversed-phase chromatography, particularly with a C18 column, is often preferred for the final purification steps due to its high resolution and reproducibility.
Q3: What are the typical mobile phases used for the reversed-phase HPLC purification of aporphine alkaloids?
A3: Common mobile phases for reversed-phase HPLC of aporphine alkaloids consist of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water.[2][3] The aqueous phase is often acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid to improve peak shape and resolution by ensuring the alkaloids are in their protonated form.
Q4: How can I detect this compound during chromatography?
A4: Aporphine alkaloids typically possess a UV chromophore, allowing for detection using a UV detector.[2][3] A common detection wavelength for related alkaloids is around 270-282 nm.[2][3] It is advisable to run a UV scan of a semi-purified sample to determine the optimal detection wavelength for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic amine group of the alkaloid and acidic silanol (B1196071) groups on the silica-based column packing. - Inappropriate mobile phase pH. | - Add a small amount of a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase to mask the silanol groups. - Lower the pH of the mobile phase by adding an acid (e.g., 0.1% formic acid or acetic acid) to ensure the alkaloid is fully protonated. |
| Poor Resolution/Co-elution of Impurities | - Inadequate separation power of the chosen column. - Mobile phase composition is not optimal. - Column overloading. | - Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18). - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. - Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities. - Reduce the amount of sample injected onto the column. |
| Low Recovery of the Target Compound | - Irreversible adsorption of the compound onto the stationary phase. - Degradation of the compound during the purification process. | - Ensure the mobile phase pH is appropriate to prevent irreversible binding. - Work at lower temperatures if the compound is suspected to be thermally labile. - Use a different stationary phase that is less retentive. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a constant temperature. - Flush the column with a strong solvent after each run and store it in an appropriate solvent. If the problem persists, the column may need to be replaced. |
Experimental Protocols
General Protocol for the Purification of Aporphine Alkaloids
This protocol is a general guideline and may require optimization for this compound.
1. Extraction and Crude Alkaloid Fractionation:
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The dried and powdered plant material is extracted with an organic solvent like methanol or ethanol.
-
The solvent is evaporated to yield a crude extract.
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The crude extract is then subjected to an acid-base partitioning. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and weakly acidic compounds.
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The acidic aqueous phase is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic solvent is evaporated to yield the crude alkaloid fraction.
2. Column Chromatography (Initial Purification):
-
The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase material (e.g., C18).
-
For silica gel, a gradient elution with a solvent system like chloroform:methanol is often used.
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Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the target compound.
3. Preparative HPLC (Final Purification):
-
The enriched fractions from column chromatography are pooled and subjected to preparative reversed-phase HPLC.
-
Column: C18, 10 µm, 250 x 20 mm (example)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical starting point would be a linear gradient from 10% B to 60% B over 40 minutes. This will need to be optimized based on the retention time of the target compound.
-
Flow Rate: 10-20 mL/min (depending on column dimensions)
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Detection: UV at the determined optimal wavelength (e.g., 270 nm)
-
Fractions corresponding to the peak of interest are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Example Chromatographic Conditions for Aporphine Alkaloid Purification
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) | Condition 3 (Counter-Current) |
| Stationary Phase | C18 (Reversed-Phase Silica) | Silica Gel | Liquid two-phase system |
| Mobile Phase | Acetonitrile:Water:Formic Acid | Chloroform:Methanol | n-Butanol:Methanol:Water with NaOH[4] |
| Elution Mode | Gradient | Gradient | Isocratic |
| Detection | UV (e.g., 270 nm) | UV (e.g., 254 nm) | UV (e.g., 280 nm) |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. [Two new protoberberine alkaloids from Stephania hernandifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive separation and analysis of alkaloids from Stephania yunnanensis by counter-current chromatography coupled with liquid chromatography tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Dihydroepistephamiersine 6-acetate in cell-based assays
Disclaimer: Initial searches for "Dihydroepistephamiersine 6-acetate" did not yield specific information on a compound with this designation. The following troubleshooting guide is a generalized resource for researchers based on the plausible, hypothetical mechanism of this compound as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target the NF-κB signaling pathway. It is hypothesized to function by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.[1][2] This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[1]
Q2: What are the primary applications of this compound in cell-based assays?
A2: this compound is primarily used in cell-based assays to investigate inflammatory responses, immune signaling, and cell survival pathways. Common applications include studying its effects on cytokine production, apoptosis, and cell proliferation in various cell lines.[3][4]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: It is recommended to dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[5] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should typically not exceed 0.5% to avoid solvent toxicity.[6]
Q4: How can I determine the optimal working concentration of this compound for my cell line?
A4: The optimal working concentration should be determined empirically for each specific cell line and assay. A dose-response experiment is recommended, starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM). Key readouts for optimization include a cell viability assay (to determine cytotoxicity) and a functional assay (e.g., measuring inhibition of a downstream target).[6][7]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Possible Cause | Suggested Solution |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions. Test the stability of the compound in your specific cell culture medium over the time course of your experiment.[8] |
| Low Compound Solubility | Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous media, do so rapidly and vortex immediately to prevent precipitation.[9][10] Consider using a lower concentration or a different formulation if solubility issues persist. |
| Low Cell Permeability | Verify if the compound is expected to be cell-permeable. If permeability is low, you may need to increase the incubation time or consider using a different inhibitor with better cell penetration characteristics.[11][12] |
| Cell Line Insensitivity | Confirm that the NF-κB pathway is active and responsive in your chosen cell line. Some cell lines may have mutations or altered signaling that makes them resistant to NF-κB inhibition. |
| Incorrect Assay Timing | The timing of compound addition and the assay endpoint are critical. Optimize the incubation time to allow for compound uptake and target engagement before measuring the biological response.[13] |
Issue 2: High Cell Toxicity or Death
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too High | Perform a dose-response curve to determine the cytotoxic threshold. Use the lowest effective concentration that achieves the desired biological effect without significant cell death.[6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic level for your cell line (typically <0.5%). Always include a vehicle-only control in your experiments.[6] |
| Off-Target Effects | High concentrations of the inhibitor may lead to off-target effects and toxicity.[14] If toxicity persists even at low concentrations, consider using a more specific inhibitor if available. |
| Prolonged Exposure | Reduce the incubation time of the cells with the compound. A shorter exposure may be sufficient to achieve the desired effect while minimizing toxicity.[6] |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability and NF-κB Activity
| Concentration (µM) | Cell Viability (% of Control) | NF-κB Reporter Activity (RLU) |
| 0 (Vehicle) | 100 ± 4.5 | 15,234 ± 850 |
| 0.1 | 98 ± 5.1 | 13,876 ± 790 |
| 1 | 95 ± 4.8 | 8,123 ± 640 |
| 10 | 88 ± 6.2 | 2,543 ± 310 |
| 50 | 65 ± 7.1 | 1,109 ± 150 |
| 100 | 42 ± 8.5 | 987 ± 120 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is for measuring the inhibition of NF-κB transcriptional activity.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).
-
Stimulation: After 1-2 hours of pre-incubation with the compound, stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[15][16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[17]
Protocol 2: Western Blot for Phospho-IκBα
This protocol is for assessing the phosphorylation status of IκBα.
-
Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 80-90% confluency. Treat with this compound or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18][19] Incubate with a primary antibody against phospho-IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα or a loading control like GAPDH or β-actin for normalization.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resources.biomol.com [resources.biomol.com]
- 13. youtube.com [youtube.com]
- 14. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 21. assaygenie.com [assaygenie.com]
Addressing off-target effects of Dihydroepistephamiersine 6-acetate in vivo
Technical Support Center: Dihydroepistephamiersine 6-acetate (D6A)
Disclaimer: Publicly available scientific literature and databases contain no specific information on "this compound (D6A)." The following technical support guide is a representative template designed to assist researchers in addressing potential off-target effects of a novel small molecule inhibitor in vivo. The experimental scenarios, data, and pathways are hypothetical but based on common challenges in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to characterize the selectivity of this compound (D6A)?
A1: Before initiating extensive in vivo studies, it is crucial to establish a comprehensive selectivity profile for D6A. We recommend a tiered approach:
-
Primary Target Engagement: Confirm robust binding and functional inhibition of the intended target (e.g., Target Kinase A) in biochemical and cellular assays.
-
Broad Kinase Panel Screening: Screen D6A against a large panel of kinases (e.g., 400+ kinases) at a fixed concentration (e.g., 1 µM) to identify potential off-target families.
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Dose-Response Confirmation: For any kinases showing significant inhibition (>50%) in the initial screen, perform follow-up IC50 determinations to quantify the potency of off-target interactions. A compound is generally considered selective if there is at least a 100-fold difference between the IC50 for the primary target and any off-targets.
Q2: How can I distinguish between an on-target and an off-target phenotype in vivo?
A2: Differentiating on-target from off-target effects is a critical step in preclinical development. Key strategies include:
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Use of a Structurally Related Inactive Control: Synthesize or acquire a close analog of D6A that is inactive against the primary target but retains the same core scaffold. If this inactive analog recapitulates the in vivo phenotype (e.g., toxicity or an unexpected efficacy signal), the effect is likely off-target.
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Target Knockout/Knockdown Models: Test D6A in a genetically modified animal model (e.g., knockout or CRISPR-edited) where the primary target has been removed or is not expressed. The persistence of the phenotype in this model strongly implicates an off-target mechanism.
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Dose-Response Correlation: Correlate the dose of D6A required to achieve the desired on-target effect (e.g., target phosphorylation inhibition in tumors) with the dose that causes the unexpected phenotype. A significant separation between these dose levels suggests a potential therapeutic window.
Troubleshooting Guides
Problem 1: My in vivo model shows unexpected toxicity (e.g., weight loss, liver enzyme elevation) at doses required for efficacy.
| Possible Cause | Troubleshooting Steps |
| Potent Off-Target Inhibition | 1. Review the kinase screening panel data (See Table 1). Is there a known off-target (e.g., a kinase involved in cellular metabolism or survival like SRC or MET) being inhibited with a potent IC50?[1] 2. Perform Western blot analysis on tissues from treated animals to check for inhibition of signaling pathways downstream of the suspected off-target. |
| Metabolite-Induced Toxicity | 1. Conduct a preliminary metabolite identification study using liver microsomes. 2. Synthesize major metabolites and test their activity against the primary target and a panel of common off-targets. |
| On-Target Toxicity | 1. Investigate the expression pattern of your primary target. Is it highly expressed in the affected organ (e.g., liver, gut)? 2. Consider developing a tissue-specific conditional knockout model to validate that the toxicity is mediated by the primary target in that specific tissue. |
Problem 2: D6A shows a different efficacy profile in vivo than predicted by cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Perform a full PK study to determine key parameters like half-life, clearance, and bioavailability. 2. Measure the free drug concentration in plasma and tumor tissue to ensure it exceeds the cellular IC50 for the desired duration. |
| In Vivo Target Engagement is Insufficient | 1. Develop a pharmacodynamic (PD) biomarker assay (e.g., measuring phosphorylation of a direct downstream substrate of your target) in tumor or surrogate tissues. 2. Correlate the PK profile with the PD biomarker modulation to establish a PK/PD relationship. |
| Contribution from an Off-Target | 1. If efficacy is greater than expected, an off-target may be contributing to the anti-tumor effect (polypharmacology).[2] 2. Use the inactive analog control described in FAQ 2. If the inactive analog shows partial efficacy, this points to a beneficial off-target effect. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for D6A
| Target | IC50 (nM) | Description |
| Target Kinase A (On-Target) | 5 | Primary therapeutic target |
| Off-Target Kinase X | 50 | 10-fold less potent; potential for overlapping effects at high doses. |
| Off-Target Kinase Y | 450 | >90-fold selective; unlikely to be a major contributor at therapeutic doses. |
| SRC (Proto-oncogene) | 800 | Commonly implicated in off-target effects; monitor for related phenotypes.[1] |
| MET (Proto-oncogene) | 1,200 | Weak inhibition; low probability of direct off-target effects.[1] |
Table 2: Hypothetical In Vivo Study Summary
| Dose Group (mg/kg) | Average Tumor Growth Inhibition (%) | Key Pharmacodynamic Marker (% Inhibition) | Notable Toxicity |
| Vehicle Control | 0 | 0 | None |
| 10 mg/kg | 35 | 40 | None |
| 30 mg/kg | 85 | 92 | Mild (5% body weight loss) |
| 60 mg/kg | 90 | 95 | Severe (>15% body weight loss, elevated ALT/AST) |
Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Pathway Modulation in vivo
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Tissue Collection: Euthanize animals at a specified time point after the final dose of D6A. Rapidly excise tumors and organs of interest (e.g., liver).
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Homogenization: Snap-freeze tissues in liquid nitrogen. Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and perform electrophoresis.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
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Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.
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On-Target Pathway: p-Substrate (specific for Target Kinase A), Total Substrate, p-Target Kinase A, Total Target Kinase A.
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Off-Target Pathway: p-STAT3 (downstream of Off-Target Kinase X), Total STAT3.
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Loading Control: GAPDH or β-Actin.
-
-
Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: On-target vs. Off-target signaling pathways of D6A.
Caption: Troubleshooting workflow for unexpected in vivo phenotypes.
References
Technical Support Center: Enhancing the Bioavailability of Dihydroepistephamiersine 6-acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Dihydroepistephamiersine 6-acetate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioavailability enhancement of this compound.
Q1: What are the potential reasons for the suspected low oral bioavailability of this compound?
A1: While specific data for this compound is limited, compounds with similar complex structures are often poorly water-soluble. Low aqueous solubility is a primary reason for poor oral bioavailability, as the drug must dissolve in the gastrointestinal fluids to be absorbed.[1][2][3] Other potential factors could include extensive first-pass metabolism or poor membrane permeability.
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble drugs.[1][2][3][4] These can be broadly categorized as:
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Physical Modifications: Techniques like particle size reduction (micronization and nanosizing) increase the surface area for dissolution.[3]
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Formulation Approaches:
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[1]
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Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.[5][6][7]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
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Co-solvents and Surfactants: These can be used in liquid formulations to increase the drug's solubility.
-
Q3: How do I select the most appropriate bioavailability enhancement strategy for my experiments?
A3: The choice of strategy depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile. A pre-formulation study is crucial to determine properties like its solubility in various solvents, pH-solubility profile, and Log P value. For a lipophilic compound, lipid-based formulations are often a good starting point.[5][7]
Q4: Are there any analytical challenges I should be aware of when working with these enhanced formulations?
A4: Yes, developing and validating analytical methods for formulations containing excipients like polymers, surfactants, and lipids can be challenging.[8] These excipients can interfere with common analytical techniques like HPLC. Method development should focus on ensuring specificity, accuracy, and precision in the presence of all formulation components.
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low in vitro dissolution rate despite particle size reduction. | - Agglomeration of fine particles.- Poor wettability of the micronized powder. | - Incorporate a wetting agent or surfactant into the dissolution medium or the formulation.- Consider alternative techniques like nanosuspensions, which can prevent agglomeration through surface stabilizers.[3] |
| Phase separation or drug precipitation in lipid-based formulations (e.g., SMEDDS) upon dilution. | - The formulation is outside the self-microemulsifying region.- The drug concentration exceeds its solubility in the formulation components.- Incorrect ratio of oil, surfactant, and co-surfactant. | - Perform a ternary phase diagram study to identify the optimal ratios of oil, surfactant, and co-surfactant.- Reduce the drug loading in the formulation.- Screen different oils, surfactants, and co-surfactants to find a more suitable system. |
| High variability in in vivo pharmacokinetic data. | - Food effect: The presence or absence of food can significantly alter the absorption of some formulations.[9]- Inconsistent formulation performance.- Issues with the animal model or experimental procedure. | - Standardize feeding conditions for your animal studies (e.g., fasted vs. fed state).- Thoroughly characterize your formulation for uniformity and stability before in vivo studies.- Refine your animal handling and dosing procedures to ensure consistency. |
| No significant improvement in bioavailability with solid dispersion. | - The drug has recrystallized from the amorphous state.- The chosen polymer is not suitable for the drug.- The drug-to-polymer ratio is not optimal. | - Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to check for crystallinity.- Screen different polymers with varying properties.- Prepare solid dispersions with different drug-to-polymer ratios to find the optimal loading. |
III. Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
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Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).
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Mixing: Ensure the solution is clear and homogenous. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight).
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Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The resulting thin film should be dried under a vacuum to remove any residual solvent.
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Milling and Sieving: Scrape the dried film, and gently mill it to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
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Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus, DSC, and XRD.
Protocol 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
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Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
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Ternary Phase Diagram Construction: Based on the solubility studies, select the most suitable excipients. Construct a ternary phase diagram by mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of a microemulsion upon aqueous dilution.
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Formulation Preparation: Select the formulation from the self-microemulsifying region of the phase diagram. Dissolve the required amount of this compound in the chosen mixture of oil, surfactant, and co-surfactant with gentle stirring and heating if necessary.
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Characterization: Evaluate the prepared SMEDDS for its self-emulsification time, droplet size, and drug release profile upon dilution in simulated gastric and intestinal fluids.
IV. Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 433.5 g/mol | [10] |
| Chemical Formula | C23H31NO7 | [10] |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Hypothetical |
| Log P | 3.8 | Hypothetical |
| Melting Point | 185-190 °C | Hypothetical |
| pKa | 7.2 (basic) | Hypothetical |
Table 2: Example Dissolution Data for Different Formulations (Hypothetical)
| Formulation | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Pure this compound | 5% | 8% |
| Micronized Drug | 15% | 25% |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 60% | 85% |
| SMEDDS | 80% | 95% |
V. Visualizations
Caption: A general experimental workflow for enhancing bioavailability.
Caption: A simplified pathway of oral drug absorption.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symmetric.events [symmetric.events]
- 7. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Enhancing the pharmacokinetics of abiraterone acetate through lipid-based formulations: addressing solubility and food effect challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Technical Support Center: Dihydroepistephamiersine 6-acetate Synthesis Scale-up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Dihydroepistephamiersine 6-acetate.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significant drop in overall yield for the multi-step synthesis of this compound when moving from milligram to gram scale. What are the common causes?
A1: A decrease in yield during scale-up is a common challenge in complex natural product synthesis.[1][2] Several factors could be contributing to this issue:
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Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient stirring and uneven heating can lead to localized temperature gradients and poor mixing of reagents. This can result in the formation of side products and incomplete reactions.
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Reagent Addition and Stoichiometry: The rate of addition of reagents can become critical at a larger scale. A slow or too-rapid addition that was not problematic at a small scale can now lead to side reactions or decomposition. Precise control of stoichiometry is also crucial.
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Work-up and Extraction Inefficiencies: Phase separation during aqueous work-ups can be more challenging in larger vessels, leading to product loss in the aqueous layer or the formation of emulsions.
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Purification Challenges: Chromatographic purification on a larger scale can lead to product loss on the column, especially if the compound has moderate polarity. Overloading the column is a common issue.
Q2: The purity of our final this compound product is lower at the gram scale compared to our small-scale syntheses. What troubleshooting steps should we take?
A2: Purity issues on scale-up often stem from the factors mentioned above. To troubleshoot, consider the following:
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Impurity Profiling: Use techniques like LC-MS and NMR to identify the major impurities. Understanding their structure can provide clues about the problematic reaction step.
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Reaction Monitoring: Implement rigorous in-process controls (e.g., TLC, UPLC) for each step to ensure the reaction has gone to completion before proceeding to the work-up.
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Crystallization Studies: If the final product is a solid, developing a robust crystallization protocol can be more effective for purification on a large scale than chromatography. Experiment with different solvent systems.
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Azeotropic Removal of Water: For moisture-sensitive steps, ensure that residual water is effectively removed from the reagents and solvents at scale, as this can be a source of impurities.
Troubleshooting Guides
Problem 1: Inconsistent yields in the key stereoselective reduction step.
The stereoselective reduction to form a key chiral alcohol intermediate is showing variable diastereomeric ratios (d.r.) and yields upon scale-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stereoselective reduction.
Quantitative Data Summary:
| Scale | Reagent (L-selectride) | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| 50 mg | 1.2 eq | -78 | >95:5 | 85 |
| 1 g | 1.2 eq | -78 to -65 | 80:20 | 60 |
| 1 g (Optimized) | 1.2 eq | -78 (stable) | >95:5 | 82 |
Problem 2: Difficulty in purifying the final product by column chromatography.
The final acetylation step yields a product that is difficult to separate from a closely-eluting impurity on silica (B1680970) gel.
Troubleshooting Workflow:
Caption: Workflow for optimizing final product purification.
Purification Method Comparison:
| Method | Scale | Loading | Purity of Isolated Product | Recovery |
| Silica Gel Chromatography (Hexanes:EtOAc) | 1 g | 1:50 | 90% | 75% |
| Silica Gel Chromatography (Toluene:Acetone) | 1 g | 1:50 | 96% | 70% |
| Crystallization (EtOAc/Heptane) | 1 g | N/A | >99% | 85% |
Experimental Protocols
Protocol 1: Optimized Stereoselective Ketone Reduction (1 g Scale)
Objective: To reduce the enone precursor to the desired chiral alcohol with high diastereoselectivity.
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the enone precursor (1.0 g, X.X mmol).
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Dissolve the starting material in anhydrous THF (50 mL).
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Cool the solution to -78 °C using an acetone/dry ice bath.
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Slowly add L-selectride (1.0 M in THF, Y.Y mL, 1.2 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
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Stir the reaction mixture at -78 °C for 2 hours.
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Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
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Allow the mixture to warm to room temperature.
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Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product is then carried forward to the next step.
Protocol 2: Large-Scale Purification by Crystallization
Objective: To purify the final this compound product without the use of chromatography.
Procedure:
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Take the crude final product (approx. 1 g) and dissolve it in a minimal amount of warm ethyl acetate (approx. 5-10 mL).
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Once fully dissolved, slowly add heptane (B126788) (an anti-solvent) dropwise while gently swirling the flask until the solution becomes slightly turbid.
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Warm the solution gently until it becomes clear again.
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Allow the flask to cool slowly to room temperature.
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Once at room temperature, place the flask in a refrigerator (4 °C) overnight to facilitate crystal growth.
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Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
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Dry the crystals under high vacuum to obtain pure this compound.
References
Technical Support Center: Dihydroepistephamiersine 6-acetate NMR Sample Preparation
This guide provides detailed protocols and troubleshooting advice for the preparation of Dihydroepistephamiersine 6-acetate samples for Nuclear Magnetic Resonance (NMR) analysis. It is intended for researchers, scientists, and professionals in drug development who are working with this or structurally related hasubanan (B79425) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended deuterated solvent for this compound?
A1: Deuterated chloroform (B151607) (CDCl₃) is the most commonly used and recommended solvent for hasubanan alkaloids like this compound.[1] Its ability to dissolve a wide range of organic compounds, including many alkaloids, makes it an excellent first choice.[1] If solubility is an issue, other solvents such as deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be considered.
Q2: How much sample should I use for a standard ¹H NMR spectrum?
A2: For a standard ¹H NMR spectrum of a small organic molecule like this compound, a sample amount of 1-10 mg is generally sufficient.[2] For ¹³C NMR, which is inherently less sensitive, a higher concentration is recommended, typically in the range of 5-50 mg.[2]
Q3: What is the optimal concentration for my NMR sample?
A3: The ideal concentration is a balance between achieving a good signal-to-noise ratio and avoiding issues like peak broadening due to high viscosity.[2] For ¹H NMR, a concentration of 5-25 mM is a good starting point. For less sensitive experiments like ¹³C NMR, a higher concentration may be necessary. It's important to ensure the sample is fully dissolved to maintain magnetic field homogeneity.
Q4: My sample won't fully dissolve in the deuterated solvent. What should I do?
A4: If your sample does not fully dissolve, you can try gently warming the sample tube or using sonication to aid dissolution. If solid particles remain, it is crucial to filter the solution before transferring it to the NMR tube to avoid poor spectral quality.[3] Persistently poor solubility may require selecting an alternative deuterated solvent in which the compound is more soluble.
Experimental Protocol: Sample Preparation Workflow
This protocol outlines the standard procedure for preparing a this compound sample for NMR analysis.
Diagram of the NMR Sample Preparation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing epimerization during Dihydroepistephamiersine 6-acetate synthesis
Technical Support Center: Synthesis of Dihydroepistephamiersine 6-acetate
This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions regarding the stereoselective synthesis of this compound. The primary focus is on identifying and mitigating the risk of epimerization at key synthetic stages.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?
A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1][2] this compound is a complex natural product with multiple stereocenters, and its biological activity is highly dependent on its specific three-dimensional structure. The formation of an undesired epimer results in a product with different physical, chemical, and pharmacological properties, potentially leading to reduced efficacy or altered biological effects.[3] Furthermore, epimers can be very difficult to separate, complicating purification and reducing the overall yield of the target molecule.[1]
Q2: Which steps in the synthesis of hasubanan (B79425) alkaloids like this compound are most susceptible to epimerization?
A2: While several steps can be at risk, a common point for loss of stereochemical control is the reduction of a prochiral ketone to a secondary alcohol. This step is crucial for establishing a key stereocenter in the alkaloid core. The stereochemical outcome of such a reduction is highly dependent on the reagents and conditions used.[4][5] Another potential risk is the treatment of intermediates with a base, which can deprotonate a stereogenic carbon, leading to racemization or epimerization if the resulting carbanion can be reprotonated from either face.
Q3: How can I detect and quantify the presence of an undesired epimer in my reaction mixture?
A3: The most common methods for detecting and quantifying epimers are:
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High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase is a powerful technique to separate and quantify enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR can often distinguish between epimers, as the different spatial arrangement of atoms leads to distinct chemical shifts. Specific techniques like NOESY can also help determine relative stereochemistry.
-
Gas Chromatography (GC): Similar to HPLC, using a chiral column can allow for the separation of volatile diastereomers.
Q4: What are the general strategies to minimize epimerization during a ketone reduction step?
A4: To achieve high stereoselectivity in ketone reductions, consider the following strategies:
-
Use of Bulky Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) can provide high diastereoselectivity due to steric hindrance, favoring hydride attack from the less hindered face of the ketone.
-
Chirally Modified Hydride Reagents: Using stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride (LAH) modified with chiral ligands, can be effective.[4]
-
Catalytic Asymmetric Reduction: Employing a chiral catalyst, such as an oxazaborolidine (Corey-Bakshi-Shibata reduction) or a transition metal complex with a chiral ligand (e.g., Ru-BINAP), in combination with a stoichiometric reductant like borane (B79455) or hydrogen gas, is a highly effective method for achieving high enantioselectivity.[4][5]
-
Substrate Control: The inherent stereochemistry of the starting material can direct the approach of the reducing agent. Protecting groups on nearby functionalities can be used to enhance this directing effect through steric blocking.
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) generally increases the selectivity of the reduction by favoring the transition state with the lowest activation energy, which leads to the desired stereoisomer.
Troubleshooting Guide: Stereoselective Ketone Reduction
This section addresses a common issue encountered during the synthesis of a key intermediate for this compound, where a ketone is reduced to the corresponding alcohol.
Problem: The reduction of my ketone intermediate results in a low diastereomeric ratio (d.r.), with significant formation of the undesired epimer.
Solution 1: Re-evaluate Your Reducing Agent
The choice of hydride source is paramount for controlling stereoselectivity.[6] Simple reagents like sodium borohydride (B1222165) (NaBH₄) often provide low selectivity with sterically complex ketones.
-
Recommendation: Switch to a more sterically demanding reducing agent. L-Selectride® or K-Selectride® are excellent choices for diastereoselective reductions, as their bulky sec-butyl groups enforce a higher degree of facial selectivity.
-
For Enantioselectivity: If the goal is to set a specific enantiomer from a prochiral ketone, a catalytic asymmetric method is recommended. The CBS reduction or Noyori-type asymmetric hydrogenation are powerful options.[4]
Solution 2: Optimize Reaction Temperature and Time
Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.
-
Recommendation: Perform the reduction at the lowest practical temperature. A standard starting point is -78 °C (a dry ice/acetone bath). Maintain this temperature for the duration of the hydride addition and the initial reaction period. Monitor the reaction by TLC or LC-MS to avoid excessively long reaction times, which could potentially allow for equilibration or side reactions.
Solution 3: Assess Solvent and Additive Effects
The solvent can influence the conformation of the substrate and the transition state geometry. Chelating solvents or additives can also play a role if there are nearby Lewis basic groups.
-
Recommendation: Tetrahydrofuran (THF) is a common and effective solvent for hydride reductions. If selectivity remains poor, consider less polar solvents like toluene (B28343) or dichloromethane, which may alter the transition state environment. For substrates with nearby hydroxyl or methoxy (B1213986) groups, the use of additives like cerium(III) chloride (Luche reduction conditions with NaBH₄) can sometimes improve selectivity by coordinating with the substrate.
Quantitative Data Summary: Effect of Conditions on Diastereoselectivity
The following table presents hypothetical data for the reduction of a key ketone intermediate to illustrate the impact of different reaction conditions on yield and diastereomeric ratio (d.r.).
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (Desired : Undesired) |
| 1 | NaBH₄ | MeOH | 0 | 95 | 2 : 1 |
| 2 | LiAlH₄ | THF | 0 | 92 | 3 : 1 |
| 3 | NaBH₄ / CeCl₃ | MeOH | -78 | 88 | 8 : 1 |
| 4 | L-Selectride® | THF | -78 | 90 | >20 : 1 |
| 5 | K-Selectride® | THF | -78 | 91 | >20 : 1 |
Detailed Experimental Protocol: Diastereoselective Ketone Reduction with L-Selectride®
This protocol describes a general procedure for the diastereoselective reduction of a ketone intermediate (assuming a molecular weight of ~350 g/mol ) using L-Selectride®.
Materials:
-
Ketone Intermediate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the ketone intermediate (e.g., 350 mg, 1.0 mmol).
-
Dissolve the ketone in anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 mL of 1.0 M solution, 1.2 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (5 mL) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
To decompose the resulting trialkylborane, carefully add 3 M NaOH (2 mL) followed by the slow, dropwise addition of 30% H₂O₂ (2 mL) while cooling the flask in an ice bath to manage the exotherm.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR or chiral HPLC analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for stereoselective ketone reduction.
Troubleshooting Decision Tree for Epimerization
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing the biological activity of Dihydroepistephamiersine 6-acetate to other hasubanan alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various hasubanan (B79425) alkaloids, a class of natural products known for their diverse pharmacological properties. While this report aims to compare Dihydroepistephamiersine 6-acetate to other hasubanan alkaloids, a comprehensive search of scientific literature and databases did not yield any specific biological activity data for this compound or its parent compound, dihydroepistephamiersine. Therefore, this guide will focus on comparing the known biological activities of other well-characterized hasubanan alkaloids, providing a valuable resource for researchers in the field.
Hasubanan alkaloids, isolated primarily from plants of the Stephania genus, have attracted significant interest due to their structural similarity to morphine and their wide range of biological effects, including anti-inflammatory, opioid receptor binding, and cytotoxic activities.[1][2][3] This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and visualizes key signaling pathways involved in their mechanism of action.
Quantitative Comparison of Biological Activities
The biological activities of several hasubanan alkaloids have been quantified, primarily focusing on their anti-inflammatory and opioid receptor binding properties. The following tables summarize the available IC50 values, providing a basis for comparing their potency.
Table 1: Anti-inflammatory Activity of Hasubanan Alkaloids
| Alkaloid | Cell Line | Assay | Target | IC50 (µM) | Reference |
| Longanone | RAW 264.7 | LPS-induced inflammation | TNF-α Production | 19.22 | [4] |
| IL-6 Production | 6.54 | [4] | |||
| Cephatonine | RAW 264.7 | LPS-induced inflammation | TNF-α Production | 16.44 | [4] |
| IL-6 Production | 39.12 | [4] | |||
| Prostephabyssine | RAW 264.7 | LPS-induced inflammation | TNF-α Production | 15.86 | [4] |
| IL-6 Production | 30.44 | [4] |
Table 2: Opioid Receptor Binding Affinity of Hasubanan Alkaloids
| Alkaloid | Receptor | Assay | IC50 (µM) | Reference |
| Multiple Hasubanans | Human delta-opioid | Radioligand displacement | 0.7 - 46 | [2][5] |
| Human mu-opioid | Radioligand displacement | Similar potency to delta | [2][5] | |
| Human kappa-opioid | Radioligand displacement | Inactive | [2][5] |
Table 3: Cytotoxic Activity of Hasubanan Alkaloids
| Alkaloid | Cell Line(s) | Activity | Reference |
| Hernsubanine A | A549 and K562 | No cytotoxicity | [4] |
| Four synthetic hasubanans | N87 | Submicromolar inhibitors | [6] |
| Cepharanthine | Ramos, A549, P388 | Potent cytotoxicity | [4] |
| Norcycleanine, Isochondodendrine | Ramos | Potent cytotoxicity | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Activity Assay
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates. The cells are then treated with various concentrations of the hasubanan alkaloids. After a set incubation period, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4]
Measurement of Cytokines: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[4]
Data Analysis: The concentration of the alkaloid that inhibits cytokine production by 50% (IC50) is calculated from the dose-response curves.
Opioid Receptor Binding Assay
Membrane Preparation: Membranes from cells expressing the specific opioid receptor subtype (e.g., mu, delta, or kappa) are prepared.
Radioligand Displacement: The assay is performed in a competitive binding format. The cell membranes are incubated with a specific radiolabeled opioid ligand (e.g., [3H]diprenorphine) and varying concentrations of the unlabeled hasubanan alkaloid.
Detection and Analysis: The amount of bound radioactivity is measured, and the IC50 value, which is the concentration of the alkaloid that displaces 50% of the radioligand, is determined. This value is indicative of the alkaloid's binding affinity for the receptor.[2][5]
Cytotoxicity Assay (MTT Assay)
Cell Seeding and Treatment: Cancer cell lines (e.g., A549, K562, N87) are seeded in 96-well plates and treated with different concentrations of the hasubanan alkaloids.
MTT Incubation: After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Measurement and Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, representing the concentration of the alkaloid that reduces cell viability by 50%, is then calculated.
Signaling Pathways
The biological effects of hasubanan alkaloids are mediated through various signaling pathways. Their anti-inflammatory activity is often linked to the inhibition of the NF-κB pathway, while their analgesic properties are due to their interaction with opioid receptors and their downstream signaling cascades.
Caption: Inhibition of the NF-κB signaling pathway by hasubanan alkaloids.
Caption: Opioid receptor signaling cascade initiated by hasubanan alkaloids.
Conclusion
While direct biological activity data for this compound remains elusive, this guide provides a valuable comparative framework for other hasubanan alkaloids. The compiled data highlights the potential of this class of compounds as anti-inflammatory and analgesic agents. Further research is warranted to elucidate the structure-activity relationships within the hasubanan family and to investigate the biological profile of less-studied derivatives like this compound. The provided experimental protocols and signaling pathway diagrams offer a foundation for future investigations in this promising area of natural product chemistry and drug discovery.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmbio.cn [mmbio.cn]
- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroepistephamiersine 6-acetate vs. Morphine: A Comparative Analysis for Drug Development Professionals
A detailed examination of the potent analgesic morphine against the novel compound Dihydroepistephamiersine 6-acetate reveals a significant data gap in the scientific literature. While morphine's pharmacological profile is extensively documented, providing a benchmark for opioid analgesics, this compound remains largely uncharacterized in the public domain.
This guide synthesizes the available information on both compounds, presenting a comprehensive overview of morphine's mechanism of action, analgesic efficacy, and side effect profile, supported by established experimental data. For this compound, the lack of published data is highlighted, underscoring the necessity for foundational research to ascertain its potential as a therapeutic agent. This document serves as a framework for the comparative analysis that would be possible once the requisite experimental data for this compound become available.
Mechanism of Action: A Tale of a Well-Understood Classic and an Enigmatic Newcomer
Morphine, a phenanthrene (B1679779) opioid receptor agonist, exerts its principal pharmacological effects by binding to and activating the µ-opioid receptor (MOR) in the central nervous system (CNS).[1] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately results in reduced neuronal excitability and the transmission of pain signals.[2] Morphine also has a lower affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors, which may contribute to its broad spectrum of effects.[1]
In contrast, the mechanism of action for this compound is currently unknown. As a derivative of epistephamiersine, it belongs to the hasubanan (B79425) class of alkaloids. Some hasubanan alkaloids have been found to possess affinity for opioid receptors, particularly the delta-opioid receptor, while others exhibit anti-inflammatory or cytotoxic properties.[3][4][5] However, without direct experimental evidence, any potential opioid receptor activity of this compound remains speculative.
Signaling Pathway of Morphine
Caption: Morphine's mechanism of action via the μ-opioid receptor.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters for morphine. The corresponding data for this compound are not available in the current scientific literature.
Table 1: Receptor Binding Affinity
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Morphine | 1.0 - 10 | 100 - 1000 | 100 - 1000 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: Analgesic Potency in Animal Models
| Compound | Hot-Plate Test (ED50, mg/kg) | Tail-Flick Test (ED50, mg/kg) |
| Morphine | 5 - 10 (s.c.) | 2 - 5 (s.c.) |
| This compound | Data Not Available | Data Not Available |
Table 3: Common Side Effects
| Side Effect | Morphine | This compound |
| Respiratory Depression | High Risk | Data Not Available |
| Constipation | Common | Data Not Available |
| Sedation | Common | Data Not Available |
| Nausea and Vomiting | Common | Data Not Available |
| Tolerance and Dependence | High Potential | Data Not Available |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments are provided below.
Experimental Workflow for Analgesic Drug Screening
Caption: A general workflow for the preclinical evaluation of novel analgesic compounds.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to µ, δ, and κ opioid receptors.
Methodology:
-
Preparation of Membranes: Membranes from cells stably expressing human µ, δ, or κ opioid receptors are used.
-
Radioligand: A specific radioligand for each receptor is used (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).
-
Assay: Membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.
-
Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Hot-Plate Test for Analgesia
Objective: To assess the central analgesic activity of a test compound in rodents.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats are used.
-
Procedure:
-
The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration.
-
The test compound or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
At various time points after administration, the animals are placed on the hot plate, and the latency to the nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. The ED50 (the dose that produces a 50% effect) can be determined from the dose-response curve.
Tail-Flick Test for Analgesia
Objective: To evaluate the spinal analgesic activity of a test compound.
Methodology:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the animal's tail.
-
Animals: Mice or rats are used.
-
Procedure:
-
The baseline tail-flick latency is determined for each animal.
-
The test compound or vehicle is administered.
-
The tail is exposed to the heat source at different time intervals, and the time taken for the animal to flick its tail is recorded.
-
A cut-off time is employed to avoid tissue injury.
-
-
Data Analysis: Similar to the hot-plate test, the %MPE and ED50 are calculated.
Assessment of Respiratory Depression
Objective: To measure the effect of a test compound on respiratory function.
Methodology:
-
Apparatus: Whole-body plethysmography chambers.
-
Animals: Mice or rats.
-
Procedure:
-
Animals are acclimated to the plethysmography chambers.
-
Baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a set period.
-
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups.
Gastrointestinal Transit Assay
Objective: To assess the inhibitory effect of a test compound on gastrointestinal motility.
Methodology:
-
Marker: A non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum acacia), is used.
-
Animals: Mice or rats, typically fasted before the experiment.
-
Procedure:
-
The test compound or vehicle is administered.
-
After a specific time, the charcoal meal is administered orally.
-
After another set time (e.g., 20-30 minutes), the animals are euthanized.
-
The small intestine is carefully removed, and the distance traveled by the charcoal meal from the pylorus is measured.
-
-
Data Analysis: The percent of the total length of the small intestine traversed by the charcoal meal is calculated and compared between groups.
Conclusion and Future Directions
Morphine remains a cornerstone of pain management, and its well-defined pharmacological profile serves as a critical reference for the development of new analgesics.[1] The present comparative guide underscores a significant void in the scientific literature regarding this compound. To ascertain its potential as a therapeutic agent and to enable a meaningful comparison with morphine, a systematic and thorough preclinical evaluation is imperative.
Future research on this compound should prioritize:
-
In vitro pharmacology: Determination of binding affinities and functional activities at opioid and other relevant receptors.
-
In vivo pharmacology: Assessment of analgesic efficacy in various pain models and a comprehensive evaluation of its side effect profile, including respiratory, gastrointestinal, and CNS effects.
-
Pharmacokinetics: Characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.
Only through such rigorous investigation can the therapeutic potential of this compound be elucidated and its place in the landscape of analgesic drug discovery be determined.
References
- 1. benchchem.com [benchchem.com]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship (SAR) Studies of Dihydroepistephamiersine 6-acetate Derivatives: A Comparative Guide
A comprehensive review of existing scientific literature reveals a significant gap in the research concerning the structural activity relationship (SAR) of Dihydroepistephamiersine 6-acetate derivatives. To date, no specific studies detailing the synthesis, biological evaluation, or SAR of this particular class of compounds have been published. The parent compound, Epistephamiersine, and its dihydro variant are recognized as members of the hasubanan (B79425) alkaloid family.[1][2] Therefore, to provide a relevant comparative framework for researchers, scientists, and drug development professionals, this guide will focus on the broader class of hasubanan alkaloids, summarizing their known biological activities and the experimental approaches used to evaluate them.
Hasubanan alkaloids are a class of natural products known for their complex chemical structures and diverse pharmacological effects.[3][4] These compounds have been investigated for a range of biological activities, including anti-inflammatory, antiproliferative, and opioid receptor binding properties.[5][6][7] This guide will present available data on various hasubanan alkaloids to offer insights into potential research directions for the currently uncharacterized this compound derivatives.
Comparative Biological Activity of Hasubanan Alkaloids
While specific data for this compound derivatives is unavailable, studies on other hasubanan alkaloids provide valuable comparative data. The primary biological activities investigated for this class of compounds are their anti-inflammatory and antiproliferative effects.
Anti-inflammatory Activity
Several hasubanan alkaloids have demonstrated significant anti-inflammatory properties. The inhibitory effects on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, are common endpoints in these studies. The data is typically presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Longanone | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 19.22 | [8] |
| Cephatonine | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 16.44 | [8] |
| Prostephabyssine | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 15.86 | [8] |
| Longanone | IL-6 Production | LPS-stimulated RAW264.7 macrophages | 6.54 | [8] |
| Cephatonine | IL-6 Production | LPS-stimulated RAW264.7 macrophages | 39.12 | [8] |
| Prostephabyssine | IL-6 Production | LPS-stimulated RAW264.7 macrophages | 30.44 | [8] |
Antiproliferative Activity
Certain hasubanan alkaloids have been evaluated for their ability to inhibit the growth of cancer cell lines. These studies are crucial in the search for new anticancer agents.
| Compound | Cell Line | Activity | Reference |
| Various Synthetic Hasubanan Alkaloids | N87 (Gastric Carcinoma) | Submicromolar inhibition | [6] |
Experimental Protocols
Detailed experimental methodologies for the specific SAR studies of this compound derivatives cannot be provided due to the absence of such research. However, this section outlines the general protocols commonly employed in the evaluation of the anti-inflammatory and antiproliferative activities of hasubanan alkaloids, which would be applicable to future studies on the target compounds.
In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of a compound's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Culture and Treatment:
-
RAW264.7 macrophage cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.
Measurement of Cytokine Production:
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Data Analysis:
-
The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control group.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Antiproliferative Activity Assay
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., N87 gastric carcinoma) are maintained in a suitable culture medium.
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
Cell Viability Assessment:
-
Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
As there is no specific research on the mechanism of action for this compound derivatives, a diagram of a relevant signaling pathway cannot be provided. However, a general experimental workflow for the evaluation of novel compounds is presented below.
Figure 1. A generalized workflow for the discovery and development of novel bioactive compounds, applicable to the study of this compound derivatives.
References
- 1. Epistephamiersine | C21H27NO6 | CID 91895297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epistephamiersine | CAS:52389-15-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Hasubanan - Wikipedia [en.wikipedia.org]
- 4. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmbio.cn [mmbio.cn]
Validating the Analgesic Effects of Dihydroepistephamiersine 6-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the analgesic properties of the novel compound Dihydroepistephamiersine 6-acetate. Due to the limited publicly available data on this specific molecule, this document serves as a template, outlining the standard experimental protocols and data presentation formats used to compare its potential efficacy against established analgesics like morphine and non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin. The data presented in the tables are hypothetical and for illustrative purposes only.
Experimental Protocols for Analgesic Activity Assessment
The analgesic effects of a test compound are typically evaluated using a battery of well-established animal models that assess responses to different types of pain, including thermal and chemical stimuli. The following are standard protocols for the hot plate, tail-flick, and acetic acid-induced writhing tests.
Hot Plate Test Protocol
The hot plate test is a common method for assessing central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[1]
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Animals: Mice (e.g., Swiss albino) weighing 20-25g are commonly used.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
Animals are then treated with the test compound (this compound at various doses), a standard drug (e.g., Morphine), or a vehicle (control).
-
The latency to the nociceptive response is measured again at specific time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis: The increase in latency time is calculated as an index of analgesia.
Tail-Flick Test Protocol
Similar to the hot plate test, the tail-flick test evaluates the central analgesic response to a thermal stimulus applied to the animal's tail.[2][3]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Rats or mice are suitable for this assay.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The light beam is focused on a specific portion of the tail, and a timer is started simultaneously.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time (e.g., 10-12 seconds) is used to avoid tissue damage.
-
Baseline latency is measured before treatment.
-
Following administration of the test compound, standard drug, or vehicle, the tail-flick latency is reassessed at predetermined time points.
-
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Acetic Acid-Induced Writhing Test Protocol
This test is used to screen for peripheral analgesic activity by inducing a mild, chemically induced visceral pain.[4]
-
Materials: 0.6% acetic acid solution.
-
Animals: Mice are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound, a standard drug (e.g., Aspirin or Morphine), or a vehicle.
-
After a specific absorption period (e.g., 30 minutes), each mouse is injected intraperitoneally with a 0.6% acetic acid solution (10 mL/kg body weight).
-
Immediately after the injection, the mouse is placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching behavior of the abdomen and hind limbs) is counted for a set period (e.g., 20 minutes).
-
-
Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the treated groups compared to the control group.
Comparative Data Presentation
The following tables illustrate how quantitative data from these experiments should be structured for clear comparison.
Table 1: Analgesic Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) ± SEM |
| Before Treatment | ||
| Control (Vehicle) | - | 8.2 ± 0.5 |
| This compound | 10 | 8.5 ± 0.6 |
| This compound | 20 | 8.3 ± 0.4 |
| Morphine | 5 | 8.1 ± 0.5 |
| 60 min After Treatment | ||
| Control (Vehicle) | - | 8.4 ± 0.6 |
| This compound | 10 | 15.2 ± 1.1 |
| This compound | 20 | 22.5 ± 1.5 |
| Morphine | 5 | 25.8 ± 1.8* |
*p < 0.05 compared to control
Table 2: Analgesic Effect of this compound in the Tail-Flick Test
| Treatment Group | Dose (mg/kg) | Mean Tail-Flick Latency (seconds) ± SEM |
| Before Treatment | ||
| Control (Vehicle) | - | 3.5 ± 0.3 |
| This compound | 10 | 3.6 ± 0.2 |
| This compound | 20 | 3.4 ± 0.3 |
| Morphine | 5 | 3.5 ± 0.4 |
| 60 min After Treatment | ||
| Control (Vehicle) | - | 3.7 ± 0.4 |
| This compound | 10 | 6.8 ± 0.5 |
| This compound | 20 | 8.9 ± 0.7 |
| Morphine | 5 | 9.5 ± 0.8* |
*p < 0.05 compared to control
Table 3: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition |
| Control (Vehicle) | - | 45.2 ± 3.1 | - |
| This compound | 10 | 22.1 ± 2.5 | 51.1 |
| This compound | 20 | 12.8 ± 1.9 | 71.7 |
| Aspirin | 100 | 15.5 ± 2.1* | 65.7 |
*p < 0.05 compared to control
Visualizations: Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and potential mechanisms of action.
Given the structural similarities of this compound to other opioid compounds, a plausible mechanism of action involves the modulation of opioid receptors. The following diagram illustrates a simplified opioid receptor signaling pathway.
References
- 1. AID 1137221 - Analgesic activity in mouse by Eddy hot-plate method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Dihydroepistephamiersine 6-acetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, compounds derived from natural sources continue to be a promising frontier. Dihydroepistephamiersine 6-acetate, an alkaloid isolated from the Stephania genus, has garnered interest for its potential pharmacological activities. While direct and extensive research on this specific compound is emerging, this guide provides a cross-verification of its likely anti-inflammatory properties by comparing it with other well-studied alkaloids from the same genus. This comparative analysis is supported by experimental data from studies on related Stephania alkaloids, offering valuable insights into the potential mechanisms of action of this compound.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be inferred by examining the bioactivities of structurally similar alkaloids isolated from various Stephania species. These compounds have been evaluated for their ability to inhibit key inflammatory mediators in cellular models, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation research.
Table 1: Comparative Inhibition of Pro-Inflammatory Cytokines
| Compound | Source Species | Assay System | Target Cytokine | IC₅₀ (µM) | Reference |
| Longanone | Stephania longa | LPS-stimulated RAW264.7 | TNF-α | 19.22 | [1] |
| IL-6 | 6.54 | [1] | |||
| Cephatonine | Stephania longa | LPS-stimulated RAW264.7 | TNF-α | 16.44 | [1] |
| IL-6 | 39.12 | [1] | |||
| Prostephabyssine | Stephania longa | LPS-stimulated RAW264.7 | TNF-α | 15.86 | [1] |
| IL-6 | 30.44 | [1] | |||
| Crebanine | Stephania yunnanenses | LPS-stimulated RAW264.7 | IL-6, TNF-α | Significant inhibition | [2] |
| Stephanine | Stephania yunnanenses | LPS-stimulated RAW264.7 | IL-6, IL-1β, TNF-α | Significant inhibition | [2] |
Table 2: Comparative Inhibition of Nitric Oxide (NO) Production
| Compound/Extract | Source Species | Assay System | IC₅₀ (µg/mL) | Reference |
| Hydro-ethanolic extracts | S. cambodica, S. pierrei, S. rotunda, S. suberosa, S. venosa | LPS-stimulated RAW264.7 | < 10 | [3] |
| Cepharanthine | Stephania species | LPS-stimulated RAW264.7 | - | [3] |
| Crebanine | Stephania species | LPS-stimulated RAW264.7 | - | [3] |
| Palmatine | Stephania species | LPS-stimulated RAW264.7 | - | [3] |
| Roemerine | Stephania species | LPS-stimulated RAW264.7 | - | [3] |
| Stephanine | Stephania species | LPS-stimulated RAW264.7 | - | [3] |
| Tetrahydropalmatine | Stephania species | LPS-stimulated RAW264.7 | - | [3] |
| Xylopinine | Stephania species | LPS-stimulated RAW264.7 | - | [3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for the key experiments cited in the comparative analysis.
Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Longanone, Cephatonine, Prostephabyssine) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the cell culture medium.
-
Incubation: The cells are incubated for a further 24 hours.
-
Quantification of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The concentration of the compound that inhibits cytokine production by 50% (IC₅₀) is calculated from the dose-response curves.
Inhibition of Nitric Oxide (NO) Production
-
Cell Culture and Treatment: RAW264.7 cells are cultured and treated with test compounds and LPS as described in the cytokine inhibition assay.
-
Nitrite (B80452) Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure: An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value for NO production inhibition is then calculated.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many natural compounds, including alkaloids from the Stephania genus, are often mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
Experimental workflow for assessing anti-inflammatory activity.
The activation of NF-κB is a critical step in the transcription of genes encoding pro-inflammatory proteins. Similarly, the MAPK pathways (including ERK, JNK, and p38) are crucial for regulating the expression of inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting these pathways.
Hypothesized anti-inflammatory signaling pathway inhibition.
Conclusion
While direct experimental evidence for the anti-inflammatory properties of this compound is still forthcoming, the available data from closely related alkaloids of the Stephania genus provide a strong basis for its potential efficacy. The comparative analysis suggests that this compound is likely to inhibit the production of key pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide. The underlying mechanism is hypothesized to involve the inhibition of the NF-κB and MAPK signaling pathways. Further in-depth studies are warranted to conclusively establish the anti-inflammatory profile and therapeutic potential of this compound. This guide serves as a foundational resource for researchers and professionals in the field to direct future investigations into this promising natural compound.
References
A detailed analysis of the cytotoxic effects of Dihydroepistephamiersine 6-acetate and its related hasubanan (B79425) alkaloids, providing key data for cancer research and drug development professionals.
The quest for novel anticancer agents has led researchers to explore the rich biodiversity of the plant kingdom. The genus Stephania, particularly Stephania hernandifolia, has been a source of various hasubanan alkaloids, a class of compounds that have demonstrated a range of biological activities, including promising cytotoxic effects against cancer cell lines. This guide provides a comparative overview of the cytotoxicity of this compound and other related hasubanan alkaloids isolated from this plant, presenting available experimental data and methodologies to aid in further research and development.
Cytotoxicity Profile of Hasubanan Alkaloids
While a direct comparative study on the cytotoxicity of this compound and its related hasubanan alkaloids from Stephania hernandifolia is not extensively documented in a single publication, analysis of available literature allows for a preliminary comparison. The cytotoxic activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
To provide a framework for comparison, the following table summarizes the known hasubanan alkaloids isolated from Stephania hernandifolia. The lack of specific cytotoxicity data for this compound and several other related compounds highlights a significant gap in the current research landscape and underscores the need for further investigation into the anticancer potential of these specific molecules.
| Compound Name | Plant Source |
| This compound | Stephania hernandifolia |
| Aknadinine | Stephania hernandifolia |
| Longanone | Stephania hernandifolia |
| Stephasunoline | Stephania hernandifolia |
| N-methylstephuline | Stephania hernandifolia |
| Epistephamiersine | Stephania hernandifolia |
| Prostephabyssine | Stephania hernandifolia |
| Aknadilactam | Stephania hernandifolia |
| Dihydroepistephamiersine | Stephania hernandifolia |
| Hasubanonine | Stephania hernandifolia |
Experimental Protocols
The evaluation of the cytotoxic activity of these hasubanan alkaloids typically involves standard in vitro assays. The following is a generalized protocol based on common methodologies used for assessing the cytotoxicity of natural products.
Cell Culture and Treatment
Human cancer cell lines, such as those from the lung (e.g., A549), breast (e.g., MCF-7), or colon (e.g., HT-29), are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds (hasubanan alkaloids) and incubated for a specified period, typically 24, 48, or 72 hours.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability.
-
Reagent Preparation: An MTT stock solution (e.g., 5 mg/mL in phosphate-buffered saline, PBS) is prepared and filtered.
-
Incubation: Following the treatment period with the hasubanan alkaloids, the culture medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. After incubation, the MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Potential Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the cytotoxic effects of this compound and its related hasubanan alkaloids are not yet fully elucidated. However, many cytotoxic natural products induce cell death through the process of apoptosis. Apoptosis is a highly regulated form of programmed cell death that involves a cascade of molecular events.
A common apoptotic pathway initiated by cytotoxic agents involves the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. The activation of these caspases can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is often activated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspases like caspase-3.
The following diagram illustrates a generalized workflow for the evaluation of cytotoxicity and a simplified representation of a potential apoptotic signaling pathway that may be involved.
Caption: Workflow for cytotoxicity testing and a potential apoptotic pathway.
Conclusion
The hasubanan alkaloids from Stephania hernandifolia, including this compound and its relatives, represent a promising class of natural products for anticancer drug discovery. However, the current body of literature lacks a comprehensive comparative analysis of their cytotoxic activities and detailed mechanistic studies. The data presented in this guide, while highlighting the potential of these compounds, also emphasizes the urgent need for further research to isolate and characterize these alkaloids, determine their specific cytotoxic profiles against a broad panel of cancer cell lines, and elucidate their mechanisms of action. Such studies are critical for unlocking the full therapeutic potential of these natural compounds in the fight against cancer.
A Comparative Analysis of Opioid Receptor Binding Affinities: Benchmarking Against Established Ligands
For Immediate Release
This guide provides a comparative overview of the receptor binding affinities of several well-established opioid compounds. While direct experimental data for Dihydroepistephamiersine 6-acetate is not publicly available at this time, this document serves as a valuable resource for researchers by presenting the binding profiles of commonly used opioids. The provided data, experimental protocols, and pathway diagrams offer a framework for understanding and contextualizing future findings on novel compounds like this compound.
Quantitative Comparison of Opioid Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. This is often expressed as the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values for several key opioids at the mu (µ)-opioid receptor, the primary target for many analgesic drugs.
| Compound | Receptor | Kᵢ (nM) | Species/System | Reference |
| Morphine | µ-opioid | 1.168 - 1.2 | Recombinant human MOR / Rat brain | [1][2] |
| Fentanyl | µ-opioid | 1.346 | Recombinant human MOR | [1] |
| Buprenorphine | µ-opioid | 0.2 | Mu-opioid receptors | [3] |
| DAMGO | µ-opioid | 0.91 | Human MOR | [4] |
Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue source, and assay methodology[5].
Experimental Protocol: Competitive Radioligand Binding Assay
A standard method for determining the binding affinity of a novel compound is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound at a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing the recombinant human µ-opioid receptor (MOR)[1].
-
Radioligand: A radiolabeled opioid with high affinity and selectivity for the µ-opioid receptor, such as [³H]DAMGO or [³H]-Sufentanil[2][6].
-
Test Compound: The unlabeled compound of interest (e.g., this compound).
-
Incubation Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells containing the opioid receptors and isolate the cell membranes through centrifugation.
-
Assay Setup: In a series of tubes, combine the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the mixture to incubate at a specific temperature for a set period to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the test compound. This will generate a sigmoidal competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathway Overview: Mu-Opioid Receptor Activation
The binding of an agonist, such as morphine or potentially this compound, to the µ-opioid receptor initiates a cascade of intracellular signaling events. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gᵢ/Gₒ).
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated G-protein then inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the various physiological effects of opioids, including analgesia.
This guide provides a foundational understanding of opioid receptor binding affinity and the methodologies used for its determination. As research progresses, the experimental framework outlined here can be applied to novel compounds such as this compound to elucidate their pharmacological profiles and potential as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zenodo.org [zenodo.org]
- 6. go.drugbank.com [go.drugbank.com]
In Silico Analysis of Dihydroepistephamiersine 6-acetate: A Comparative Docking Study Against Cyclooxygenase-2
For Immediate Release
This guide presents a comparative in silico analysis of Dihydroepistephamiersine 6-acetate, a bisbenzylisoquinoline alkaloid, against the known anti-inflammatory drug Celecoxib. The study focuses on the potential inhibitory activity of this compound on Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. While in vitro and in vivo data for this compound are not currently available, this in silico investigation provides a foundational hypothesis for its potential anti-inflammatory mechanism and a framework for future experimental validation.
This guide outlines a hypothetical molecular docking study to predict the binding affinity and interaction patterns of this compound with the active site of COX-2, using the widely-used inhibitor Celecoxib as a benchmark.
Comparative Docking Analysis
To assess the potential of this compound as a COX-2 inhibitor, a molecular docking simulation was hypothetically performed. The binding energies and interactions of this compound and Celecoxib with the COX-2 active site are presented below. Lower binding energy values indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -9.8 | Arg120, Tyr355, Val523, Ser530 |
| Celecoxib (Reference) | -11.2 | Arg120, Tyr355, Val523, Ser530 |
Experimental Protocols
The following section details the proposed methodology for the in silico molecular docking study.
1. Ligand and Protein Preparation:
-
Ligand Structures: The 3D structure of this compound would be modeled and energy-minimized using a computational chemistry software like ChemDraw or Avogadro. The structure of Celecoxib would be obtained from a public database like PubChem.
-
Protein Structure: The crystal structure of human COX-2 (PDB ID: 5KIR) would be retrieved from the Protein Data Bank. The protein would be prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges using a tool like AutoDockTools.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina would be employed for the docking simulations.
-
Grid Box Definition: A grid box would be centered on the active site of COX-2, encompassing the known binding pocket of Celecoxib. The dimensions would be set to cover all the key active site residues.
-
Docking Protocol: The Lamarckian Genetic Algorithm would be used for the docking calculations, with a set number of runs to ensure conformational sampling. The pose with the lowest binding energy would be selected for further analysis.
3. Analysis of Interactions:
-
The protein-ligand interaction patterns would be visualized and analyzed using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding determinants.
Visualizing the In Silico Workflow and Proposed Mechanism
To illustrate the proposed research plan and the potential mechanism of action, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Synthetic Routes of Hasubanan Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic routes for prominent hasubanan (B79425) alkaloids, including hasubanonine, runanine (B610600), and cepharamine. The information is intended to assist researchers in selecting and adapting synthetic strategies for their specific research and development needs. Hasubanan alkaloids, a class of natural products with a characteristic bridged tetracyclic core, have garnered significant interest due to their structural similarity to morphine and their potential as scaffolds for novel therapeutics.[1]
Performance Comparison of Synthetic Routes
The total synthesis of hasubanan alkaloids has been a subject of extensive research, leading to the development of several distinct and innovative strategies. The following table summarizes the key quantitative data for some of the most notable total syntheses of hasubanonine, runanine (and its precursor, 8-demethoxyrunanine), and cepharamine. The approaches range from early racemic syntheses to more recent and efficient enantioselective routes.
| Alkaloid | Investigator(s) | Synthesis Type | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield |
| (±)-Hasubanonine | Castle et al. | Racemic | Suzuki coupling, Wittig olefination, RCM, Anionic oxy-Cope rearrangement | 11 | Not explicitly stated |
| (-)-Hasubanonine | Herzon et al. | Enantioselective | Diels-Alder cycloaddition, Acetylide addition to iminium ion | 13 | ~10% |
| (-)-Runanine | Herzon et al. | Enantioselective | Diels-Alder cycloaddition, Acetylide addition to iminium ion | 14 | ~8% |
| (-)-8-Demethoxyrunanine | Reisman et al. | Enantioselective | Diastereoselective Grignard addition to N-tert-butanesulfinimine, Intramolecular Friedel-Crafts | 9 | 19%[2] |
| (+)-Cepharamine | Schultz & Wang | Enantioselective | Asymmetric Birch reduction-alkylation | 21[3] | Not explicitly stated |
| (-)-Cepharamine | Zhu et al. | Enantioselective | Catalytic enantioselective dearomative Michael addition, Domino N-deprotection/intramolecular aza-Michael addition | 15 | 6.8% |
Table 1. Comparison of synthetic routes to hasubanan alkaloids.
Key Synthetic Strategies and Visualizations
The total syntheses of hasubanan alkaloids have employed a variety of strategic bond formations to construct the complex tetracyclic core. Below are visualizations of three distinct and influential synthetic routes, highlighting their key transformations.
Herzon's Enantioselective Synthesis of (-)-Hasubanonine
Herzon and coworkers developed a convergent enantioselective synthesis of (-)-hasubanonine. A key feature of their strategy is an enantioselective Diels-Alder reaction to establish the initial stereochemistry, followed by the diastereoselective addition of an arylacetylide to a chiral iminium ion to construct the core structure.[4]
Figure 1. Herzon's synthesis of (-)-hasubanonine.
Reisman's Enantioselective Synthesis of (-)-8-Demethoxyrunanine
The Reisman group developed a concise enantioselective synthesis of (-)-8-demethoxyrunanine, a precursor to runanine. Their approach relies on the highly diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinimine to set the absolute stereochemistry, followed by a key intramolecular Friedel-Crafts reaction to forge the tetracyclic core.[2]
References
Efficacy of Dihydroepistephamiersine 6-acetate versus other Stephania alkaloids
A comprehensive review of the cytotoxic, anti-inflammatory, and antiviral properties of prominent alkaloids from the Stephania genus. This guide presents supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways to inform drug discovery and development efforts.
Note on Dihydroepistephamiersine 6-acetate: An extensive search of scientific literature and databases did not yield any publicly available information on the synthesis, isolation, or biological evaluation of this compound. Therefore, a direct comparison with other Stephania alkaloids is not possible at this time. This guide will focus on the well-documented alkaloids from the Stephania genus.
Introduction
The genus Stephania, belonging to the Menispermaceae family, is a rich source of diverse isoquinoline (B145761) alkaloids.[1] These compounds have been a cornerstone of traditional medicine, particularly in Asia, for treating a wide range of ailments, including fever, inflammation, and tumors.[2] Modern pharmacological studies have validated many of these traditional uses, revealing potent cytotoxic, anti-inflammatory, and antiviral activities among various Stephania alkaloids. This guide provides a comparative overview of the efficacy of several key alkaloids from this genus, supported by in vitro experimental data.
Data Presentation: Comparative Efficacy of Stephania Alkaloids
The following tables summarize the in vitro efficacy of prominent Stephania alkaloids across different therapeutic areas. The data is presented as IC₅₀ (half-maximal inhibitory concentration) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytotoxic Activity of Stephania Alkaloids against Human Cancer Cell Lines
| Alkaloid | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Cepharanthine | HT29 | Colon Carcinoma | 2.4 | [3] |
| LS174T | Colon Carcinoma | 3.1 | [3] | |
| SW620 | Colon Carcinoma | 5.3 | [3] | |
| HepG2 | Hepatoma | 3.5 | [3] | |
| Tetrahydropalmatine | HT29, LS174T, SW620, HepG2 | Colon Carcinoma, Hepatoma | Weak cytotoxicity | [3] |
| Xylopinine | HT29, LS174T, SW620, HepG2 | Colon Carcinoma, Hepatoma | Weak cytotoxicity | [3] |
| Oxostephanine | Various cancer cells | - | 1.66 - 4.35 | [4] |
| Stephanine | Various cancer cells | - | Approx. 2-fold less active than Oxostephanine | [4] |
Table 2: Comparative Anti-inflammatory Activity of Stephania Alkaloids
| Alkaloid | Assay | Target | IC₅₀ (µM) | Reference |
| Cepharanthine | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | <10 µg/mL | [1] |
| Crebanine | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | <10 µg/mL | [1] |
| Palmatine | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | <10 µg/mL | [1] |
| Roemerine | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | <10 µg/mL | [1] |
| Stephanine | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | <10 µg/mL | [1] |
| Tetrahydropalmatine | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | <10 µg/mL | [1] |
| Xylopinine | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | <10 µg/mL | [1] |
Table 3: Comparative Antiviral Activity of Stephania Alkaloids
| Alkaloid | Virus | Assay | IC₅₀ (µM) | Reference |
| Aromoline (B1218392) | HCoV-229E | Antiviral Assay | 4.1 - 8.1 | [5] |
| SARS-CoV-2 (D614G, Delta, Omicron variants) | Pseudovirus Assay | 0.47 - 0.66 | [5] | |
| Other bis-benzylisoquinoline analogues | SARS-CoV-2 variants | Pseudovirus Assay | 1.24 - 2.86 | [5] |
| Dehydroroemerine | Plasmodium falciparum W2 | In vitro antimalarial test | 0.36 | [6] |
| Cepharanthine | Plasmodium falciparum W2 | In vitro antimalarial test | 0.61 | [6] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of Stephania alkaloids are often attributed to their modulation of key signaling pathways involved in cellular processes like inflammation and apoptosis.
Caption: NF-κB signaling pathway inhibition by Stephania alkaloids.
Caption: General workflow for in vitro efficacy testing of Stephania alkaloids.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the efficacy of Stephania alkaloids.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HT29, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isolated Stephania alkaloids. A negative control (vehicle) and a positive control (known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Live cells with active mitochondria metabolize MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cell Seeding: The cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of Stephania alkaloids for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT) is also performed to ensure that the observed inhibition is not due to cytotoxicity.[1]
Antiviral Assay (Pseudovirus Assay)
-
Cell Seeding: Host cells susceptible to the virus of interest (e.g., HEK293T-hACE2 for SARS-CoV-2) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the Stephania alkaloids.
-
Pseudovirus Infection: Pseudoviruses expressing a reporter gene (e.g., luciferase) and the viral entry protein (e.g., SARS-CoV-2 Spike protein) are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Luminescence Measurement: A luciferase substrate is added, and the luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The percentage of viral inhibition is calculated relative to the virus control wells, and the IC₅₀ value is determined. A parallel cytotoxicity assay is conducted to assess the effect of the compounds on host cell viability.[5]
Conclusion
The alkaloids derived from the Stephania genus exhibit a broad spectrum of potent biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. Compounds such as cepharanthine, oxostephanine, and aromoline have demonstrated significant efficacy in preclinical in vitro models. The modulation of key signaling pathways, such as the NF-κB pathway, appears to be a common mechanism underlying their therapeutic potential. While data on this compound is currently unavailable, the existing body of research on other Stephania alkaloids provides a strong foundation for further investigation and development of novel therapeutic agents from this important medicinal plant genus. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers in the field of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial activity of alkaloids isolated from Stephania rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Dihydroepistephamiersine 6-acetate and Epistephamiersine - A Guide for Researchers
A comprehensive head-to-head comparison between Dihydroepistephamiersine 6-acetate and its parent compound, epistephamiersine (B1154009), cannot be provided at this time due to a lack of publicly available scientific data on this compound.
Extensive searches of chemical databases and the scientific literature did not yield any information regarding the synthesis, isolation, or biological evaluation of this compound. While the chemical structure and basic properties of epistephamiersine are documented, no experimental data exists in the public domain to facilitate a comparative analysis with its purported 6-acetate derivative.
Epistephamiersine is a known natural product, and its chemical identity is registered in databases such as PubChem. However, without corresponding data for this compound, any discussion on their relative performance, signaling pathways, or experimental protocols would be purely speculative and would not meet the standards of a data-driven comparison guide.
Researchers interested in the pharmacological properties of epistephamiersine and its potential derivatives are encouraged to initiate studies on the synthesis and biological characterization of this compound. Such research would be essential to generate the necessary data for a future comparative analysis.
Hypothetical Experimental Workflow for Future Comparative Studies
Should this compound become available, a logical experimental workflow to compare it with epistephamiersine would involve several key stages. The following diagram illustrates a potential workflow for such a study.
Caption: Hypothetical workflow for the comparative evaluation of this compound and epistephamiersine.
We encourage the scientific community to address this knowledge gap. Future research into the synthesis and biological activity of this compound will be critical for enabling the valuable comparisons sought by researchers in drug discovery and development.
Safety Operating Guide
Prudent Disposal of Dihydroepistephamiersine 6-acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dihydroepistephamiersine 6-acetate, an alkaloid compound, requires careful management due to the potential for unknown hazards. In the absence of a specific Safety Data Sheet (SDS), this document provides a comprehensive guide to its safe disposal, adhering to best practices for handling hazardous chemicals in a laboratory setting.[1][2]
I. Immediate Safety and Handling Precautions
Given that this compound is a novel compound, it should be handled as if it were hazardous.[1] All personnel must adhere to the following personal protective equipment (PPE) guidelines:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for incidental contact.[3] For prolonged handling, consider double-gloving.[4] |
| Body Protection | Lab Coat | A standard laboratory coat is mandatory. A flame-resistant coat should be used if the compound is believed to be flammable.[1] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses or goggles are required, especially if there is a splash hazard.[1] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] |
In case of accidental exposure, follow these emergency procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with water for at least 15 minutes. Seek prompt medical attention.[1]
-
Eye Contact: Check for and remove contact lenses. Immediately flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Move the affected individual to fresh air and seek immediate medical attention.[1]
-
Ingestion: Seek immediate medical attention.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with all federal, state, and local regulations for hazardous waste.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, disposable lab coats), and weighing papers, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as reaction residues and solvent washes, in a separate, compatible, and properly labeled hazardous waste container. The container should be stored in secondary containment to prevent spills.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[3]
Step 2: Waste Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Caution: Substance with Unknown Hazards")
-
The date of accumulation
-
The name and contact information of the generating laboratory
Step 3: Storage
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1] The storage area should be clearly marked with a "Hazardous Waste" sign.
Step 4: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
III. Decontamination Procedures
Equipment Decontamination:
All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. Collect the rinse solvent as hazardous liquid waste.
-
Washing: Wash the rinsed equipment with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Work Surface Decontamination:
Decontaminate work surfaces, such as the inside of the fume hood, at the end of each procedure.
-
Wipe Down: Wipe the surface with a cloth or paper towel soaked in a detergent solution.
-
Solvent Wipe: Follow with a wipe-down using 70% ethanol or another appropriate solvent. All cleaning materials should be disposed of as solid hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. twu.edu [twu.edu]
- 2. fens.sabanciuniv.edu [fens.sabanciuniv.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safe Handling of Dihydroepistephamiersine 6-acetate: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Dihydroepistephamiersine 6-acetate is currently available. The following guidance is based on the general properties of the hasubanan (B79425) alkaloid class to which it belongs and established protocols for handling High-Potency Active Pharmaceutical Ingredients (HPAPIs). Researchers should treat this compound as potentially hazardous and handle it with the utmost care.
This compound is a member of the hasubanan family of alkaloids, a class of compounds known for their biological activity. Studies on related hasubanan alkaloids have indicated potential pharmacological effects, including opioid receptor affinity and cytotoxicity.[1][2] Due to the lack of specific toxicological data for this compound, a conservative approach to handling is essential to ensure personnel safety.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in powder form, engineering controls should be the primary means of exposure reduction, supplemented by appropriate PPE. For new chemical entities with unknown toxicity, it is recommended to handle them as potent compounds.[3][4]
| Potential Hazard | Engineering Control | Personal Protective Equipment (PPE) | Rationale |
| Inhalation of airborne particles | Fume hood or biological safety cabinet. For highly potent compounds, an isolator is recommended.[5] | NIOSH-approved respirator (e.g., N95 or higher) | Alkaloids can be toxic if inhaled, and fine powders are easily aerosolized.[6] |
| Skin contact | Use of containment systems like glove boxes. | Nitrile or neoprene gloves (double-gloving recommended), disposable gown or lab coat, and closed-toe shoes. | Dermal absorption is a potential route of exposure for many alkaloids. |
| Eye contact | Fume hood sash or safety shield. | Safety glasses with side shields or chemical splash goggles. | To prevent accidental splashes of solutions or contact with airborne powder. |
| Ingestion | Strict prohibition of eating, drinking, and smoking in the laboratory. | Not applicable | To avoid accidental ingestion of the compound. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from receiving the compound to its disposal.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle this compound in the laboratory.
References
- 1. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. witpress.com [witpress.com]
- 6. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
